Clopidogrel hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVAFJSGWDBGA-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152734 | |
| Record name | Clopidogrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120202-65-5 | |
| Record name | Clopidogrel hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopidogrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIDOGREL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426O7XWS6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Development
Stereoselective Synthesis Routes for Clopidogrel (B1663587) Enantiomers
Stereoselective methods aim to create the chiral center of the clopidogrel molecule with a specific three-dimensional orientation. These approaches are often more economical and environmentally friendly than resolving racemic mixtures, as they avoid the loss of 50% of the material as the unwanted enantiomer.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a single stereoisomer. wikipedia.org An asymmetric synthesis of (S)-(+)-clopidogrel has been developed utilizing a Strecker reaction with a chiral auxiliary. researchgate.net In this approach, [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride serves as the chiral auxiliary. researchgate.net
The synthesis begins with the reaction of 2-chlorobenzaldehyde (B119727) with sodium cyanide and the chiral auxiliary, which yields a diastereomerically pure aminonitrile intermediate, (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride. researchgate.net The presence of the chiral auxiliary directs the addition to the aldehyde, resulting in a high diastereomeric excess (>95% de). researchgate.net Subsequently, the chiral auxiliary is cleaved off, and the nitrile group is hydrolyzed to produce enantiomerically pure (2S)-2-(2-chlorophenyl)glycine hydrochloride, a key precursor for (S)-(+)-clopidogrel. researchgate.net
| Compound | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Melting Point (°C) |
|---|---|---|---|---|
| (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride | 75% | >95% | N/A | 112–114 |
| (2S)-2-(2-chlorophenyl)glycine hydrochloride | 80% | N/A | 95.5% | 200–202 |
Another advanced method involves the molybdenum-catalyzed regio- and enantioselective allylic amination of branched allylic carbonates. acs.org This strategy has been successfully applied to the total synthesis of (S)-clopidogrel, achieving high yields (up to 96%) and excellent enantioselectivity (>99% ee). acs.org Furthermore, a catalytic asymmetric Strecker reaction has been developed using hydroquinine (B45883) as a chiral catalyst, which produces α-aminonitriles in high yields (up to 95%) and high enantioselectivities (er up to 94:6), providing a key intermediate for an improved synthesis of (S)-clopidogrel. nih.gov
The Strecker reaction employing a chiral auxiliary, as previously mentioned, is also a prime example of a diastereoselective pathway. researchgate.net The addition of 2-chlorobenzaldehyde to sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride results in the formation of diastereoisomerically pure (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride, which is a solid that can be isolated. researchgate.net
Resolution of Racemic Clopidogrel and Precursors
Resolution is the process of separating a racemic mixture into its constituent enantiomers. This was the original method used to obtain the pharmaceutically active (S)-enantiomer of clopidogrel. bris.ac.uk
The most common industrial method for resolving racemic clopidogrel involves the use of a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. google.com Levorotatory camphor-10-sulfonic acid is widely used for this purpose. bris.ac.ukgoogle.comderpharmachemica.com When racemic clopidogrel free base is treated with levorotatory camphor-10-sulfonic acid in a suitable solvent like acetone (B3395972), the (S)-clopidogrel camphor (B46023) sulfonate salt preferentially precipitates due to its lower solubility. bris.ac.ukgoogle.com The unwanted (R)-enantiomer remains in the mother liquor. google.com This diastereomeric salt can then be isolated and treated with a base to liberate the enantiomerically pure (S)-clopidogrel free base. google.com This method has been shown to yield (+)-Clopidogrel camphor sulfonate with a chiral purity of 99.55%. derpharmachemica.com
Similarly, chiral acids can be used to resolve key precursors. For instance, L-(+)-tartaric acid has been employed to resolve racemic O-chlorobenzene glycine (B1666218) methyl ester. google.com The process yields S-(+)-chlorophenylglycine methyl ester L-(+)-tartrate, which can then be used in subsequent steps to synthesize (S)-clopidogrel. google.com
| Chiral Acid | Target Compound | Resulting Salt | References |
|---|---|---|---|
| Levorotatory Camphor-10-Sulfonic Acid | Racemic Clopidogrel Base | (S)-Clopidogrel Camphor Sulfonate | bris.ac.ukgoogle.comderpharmachemica.com |
| L-(+)-Tartaric Acid | Racemic O-Chlorobenzene Glycine Methyl Ester | S-(+)-Chlorophenylglycine Methyl Ester L-(+)-Tartrate | google.com |
Fractional crystallization is the physical method used to separate the diastereomeric salts formed during resolution. semanticscholar.org The technique relies on the different solubilities of the diastereomeric salts in a particular solvent. google.com After the addition of the chiral acid to the racemic mixture, the solution is typically cooled or concentrated, causing the less soluble diastereomeric salt to crystallize out. google.com
For clopidogrel, the racemic base is dissolved in a solvent such as acetone, and levorotatory camphor-10-sulfonic acid is added. google.comgoogle.com The mixture is stirred, often at a controlled temperature, to allow for the selective crystallization of the (S)-clopidogrel-(−)-camphor sulfonate salt. google.comgoogle.com The solid salt is then separated by filtration. google.com The efficiency of this separation can be influenced by factors such as the choice of solvent, temperature, and cooling rate. semanticscholar.org The process can be repeated to improve the diastereomeric purity of the product. bris.ac.uk
Multi-Step Synthetic Sequences to Clopidogrel Base
The synthesis of the clopidogrel base is centered around the assembly of its two primary structural components: the tetrahydrothienopyridine core and the substituted chlorophenylacetic acid methyl ester side chain. Various synthetic strategies have been developed to achieve this, each with distinct approaches to ring formation and side-chain introduction.
Thienopyridine Ring System Formation
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) moiety is the heterocyclic core of clopidogrel. One common synthetic route to this intermediate begins with thiophene-2-ethanol. derpharmachemica.com This starting material undergoes tosylation with p-toluenesulfonyl chloride (p-TSA) in the presence of a phase transfer catalyst to yield 2-(2-Thienyl) ethyl tosylate. derpharmachemica.com Subsequent reaction with an appropriate amine and cyclization steps lead to the formation of the desired fused ring system. Another approach involves the thermal isomerization and cyclization of 2-(2-isocyanatovinyl)thiophenes to form the pyridine (B92270) ring. thieme-connect.com The thienopyridine ring system is a crucial pharmacophore found in several medicinal compounds, acting as a bio-isostere of purines and pyrimidines. researchgate.net
Condensation Reactions with Chlorophenylacetic Acid Derivatives
A pivotal step in the synthesis of clopidogrel is the condensation of the pre-formed 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a derivative of (2-chlorophenyl)acetic acid. A frequently used intermediate is α-bromo-o-chlorophenylacetic acid or its methyl ester. google.compatsnap.com This key intermediate is prepared and then condensed with the thienopyridine base. google.com
For instance, one process involves dissolving α-bromo-2-(2-chlorophenyl) acetic acid methyl ester in methanol (B129727), to which sodium bicarbonate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride are added. epo.org The reaction mixture is refluxed for several hours to yield racemic clopidogrel. epo.org The reaction progress can be monitored to completion, after which the product is isolated through extraction and solvent evaporation. epo.org This condensation reaction directly forms the carbon-nitrogen bond that links the heterocyclic system to the acetic acid side chain.
| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |
| α-bromo-o-chlorophenylacetic acid methyl ester | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | Methanol, Sodium Bicarbonate, Reflux | Racemic Clopidogrel Base | epo.org |
| 2-(2-Thienyl) ethyl tosylate | (+)-α-amino-2-chloro phenyl acetic acid methyl ester | Phase Transfer Catalyst | Substituted intermediate for cyclization | derpharmachemica.com |
Strecker Synthesis Adaptations
The Strecker synthesis is a classical and versatile method for producing α-amino acids and their derivatives, and it has been adapted for the synthesis of clopidogrel. masterorganicchemistry.comwikipedia.org In this context, the reaction is a three-component condensation involving o-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a cyanide source, such as sodium or potassium cyanide. derpharmachemica.comgoogle.com
The process begins with the reaction of the aldehyde and the amine (the thienopyridine) to form an imine in situ. masterorganicchemistry.com The cyanide ion then attacks the imine to form an α-aminonitrile intermediate, specifically 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile. derpharmachemica.comresearchgate.net This aminonitrile is a key precursor that is subsequently hydrolyzed and esterified to yield clopidogrel. researchgate.net
Several modifications have been developed to improve the efficiency and enantioselectivity of this reaction. One approach involves an organocatalytic, enantioselective Strecker reaction that produces the homochiral aminonitrile derivative in good yields and high enantioselectivity. researchgate.net Another adaptation uses sodium bisulfite, which reacts with o-chlorobenzaldehyde to form a thick white slurry before the addition of the thienopyridine and potassium cyanide. google.com This modified process has been reported to achieve a yield of 72%. google.com A catalytic asymmetric version has also been developed using hydroquinine as a chiral catalyst, which can produce the α-aminonitrile with high enantioselectivity (er up to 94:6) and in excellent yields (up to 95%). nih.gov
| Strecker Reaction Component | Example Reagent | Purpose | Reference |
| Aldehyde | o-chlorobenzaldehyde | Provides the α-carbon and the chlorophenyl group | derpharmachemica.comgoogle.com |
| Amine | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Forms the core heterocyclic structure | derpharmachemica.comgoogle.com |
| Cyanide Source | Sodium Cyanide / Potassium Cyanide | Provides the nitrile group for the aminonitrile intermediate | derpharmachemica.comgoogle.com |
| Catalyst (Asymmetric) | Hydroquinine | Induces enantioselectivity in the aminonitrile formation | nih.gov |
Conversion to Clopidogrel Hydrochloride Salt
The clopidogrel base is an oily substance, which is not ideal for formulation into a solid dosage form. Therefore, it is converted into a pharmaceutically acceptable salt to improve its stability and handling properties. google.com While the commercially available form is the bisulfate salt, the hydrochloride salt is also a subject of chemical development. researchgate.net
Salt Formation Conditions and Reagents
The formation of this compound involves reacting the clopidogrel base with hydrochloric acid in a suitable organic solvent. The process generally starts with converting a salt of a clopidogrel chiral auxiliary (like clopidogrel camphor sulfonate) into the free base using a weak base such as aqueous sodium bicarbonate solution in a water-immiscible organic solvent like chloroform. epo.orggoogle.com
After isolating the clopidogrel base, it is dissolved in a suitable organic solvent. google.com A solution of hydrochloric acid, often in an alcoholic solvent (e.g., isopropanolic hydrochloric acid), is then added to the solution of the base. google.com The reaction is typically stirred at room temperature for a period to allow for the complete formation and precipitation of the salt. google.commdpi.com A variety of solvents can be employed for salt formation, including ethyl acetate (B1210297), acetone, methanol, and ethanol. mdpi.comgoogle.com
| Reagent | Function | Example | Reference |
| Clopidogrel Base | The active pharmaceutical ingredient | Isolated from a chiral auxiliary salt | google.com |
| Acid | To form the corresponding salt | Isopropanolic Hydrochloric Acid | google.com |
| Solvent | To dissolve reactants and facilitate precipitation | Ethyl Acetate, Acetone | mdpi.comgoogle.com |
Optimization of Salt Precipitation and Yield
Optimizing the precipitation and yield of this compound is crucial for an efficient manufacturing process. The choice of solvent plays a significant role in the yield and purity of the final product. For instance, after dissolving the clopidogrel base in a solvent like ethyl acetate, the addition of isopropanolic hydrochloric acid and stirring at room temperature can lead to the isolation of pure this compound with a purity of 99.9% by HPLC. google.com
The process can be fine-tuned by controlling parameters such as temperature, stirring time, and the rate of addition of the acid. After precipitation, the solid salt is isolated by filtration, washed with a solvent to remove any residual impurities, and then dried under vacuum to obtain the final product. google.comgoogle.com One described procedure involves dissolving the oily clopidogrel base in ethyl acetate, adding concentrated hydrochloric acid, and stirring to induce crystallization, resulting in a white crystalline solid. google.com Proper control of these conditions ensures high yield and a product that meets stringent purity specifications. google.com
Purification and Isolation Strategies for Synthetic Intermediates and Final Product
The synthesis of this compound necessitates rigorous purification and isolation strategies to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements. These methods are critical for removing intermediates, by-products, and various impurities from the final product and its precursors.
Chromatographic techniques are essential tools for both the analysis and purification of clopidogrel and its related substances. High-Performance Liquid Chromatography (HPLC) is extensively utilized to determine the purity of clopidogrel and to separate and quantify process-related impurities. wjpls.orgnih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of clopidogrel bisulfate and its process-related impurities. wjpls.org For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer has been described for chromatographic separation. wjpls.org
Preparative HPLC is employed to isolate specific impurities for characterization purposes. One study utilized a preparative HPLC with an Xterra MS C18 ODB column to successfully isolate a principal oxidation impurity. researchgate.netnih.gov While analytical HPLC is common for purity assessment, large-scale purification of the final product often relies on other methods like recrystallization. However, chromatography on neutral alumina (B75360) columns has been reported as a method for the isolation and purification of clopidogrel bisulfate, which can control racemic impurities. google.com Thin-layer chromatography (TLC) has also been developed for the separation and estimation of clopidogrel and its degradation products, employing mobile phases such as hexane:methanol:ethyl acetate mixtures. tandfonline.com
Recrystallization is a fundamental and widely used technique for the purification of this compound and its intermediates, effectively removing impurities and isolating the desired polymorphic form. The choice of solvent system is critical for achieving high purity and yield.
Various solvent systems have been investigated for the purification of clopidogrel salts. Acetone is frequently mentioned as a solvent for purification and for washing the filtered product. ijsdr.orgderpharmachemica.com In one large-scale synthesis, the final product was slurried in acetone to achieve a purity of 99.57%. derpharmachemica.com Another process involves dissolving S(+) Clopidogrel acid in acetone, adding water to achieve a 70:30 acetone-to-water ratio to get a clear solution, and then cooling to precipitate the purified solid. ijsdr.org
Mixed solvent systems are also employed to enhance purification. A process for purifying clopidogrel bisulfate crude product involves dissolving it in a mixed solvent system, such as water and a ketone solvent (e.g., acetone) or ether and a ketone solvent, heating to dissolve, and then cooling to crystallize the pure product. google.com For example, a mixture of tetrahydrofuran (B95107) and acetone has been used to effectively remove a specific impurity, yielding clopidogrel bisulfate with a purity of 99.89%. google.com Other solvents like isopropanol (B130326) and acetonitrile have also been used, though with varying effectiveness in impurity removal. google.com The purification of the amine salt of a clopidogrel acid intermediate has been achieved by refluxing in acetonitrile to get a clear solution before crystallization. ijsdr.org
The table below summarizes various solvent systems used in the recrystallization of Clopidogrel and its intermediates.
| Compound/Intermediate | Solvent System | Purity Achieved |
| Racemic Clopidogrel Bisulfate | Acetone (slurry) | 99.57% |
| (+)-(S)-Clopidogrel Acid Hydrochloride | Acetone / Water | Not specified |
| Clopidogrel Bisulfate Crude | Tetrahydrofuran / Acetone | 99.89% |
| Clopidogrel Bisulfate Crude | Water / Acetone | Not specified |
| (+)-(S)-amine salt of (o-chlorophenyle)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid | Acetonitrile | Not specified |
Following crystallization, the solid product must be efficiently separated from the mother liquor and dried to remove residual solvents, which is crucial for obtaining a high-purity, stable final product. Filtration is the standard method for isolating the crystalline solid. Techniques such as filtration under vacuum are commonly used to effectively separate the solid from the solvent. google.com
The drying process is equally critical. The wet cake obtained after filtration is typically dried under vacuum at elevated temperatures to remove any remaining solvents without degrading the compound. For instance, a process describes drying the purified (+)-(S)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride at 50-55°C in a hot air oven. ijsdr.org In another example, the final this compound product was dried under vacuum at 60°C for 4 hours to afford a product with 99.9% chemical purity. derpharmachemica.com A purification method for (S)-clopidogrel involves vacuum-drying the filter cake after crystallization. google.com These controlled filtration and drying steps are indispensable for achieving the required high purity of >99.5% as measured by HPLC. google.com
Impurity Control and Profiling during Synthesis
The control of impurities is a critical aspect of the synthesis of this compound, as impurities can affect the efficacy and safety of the final drug product. Regulatory authorities require a thorough understanding of the impurity profile.
During the synthesis of clopidogrel, several process-related impurities can be formed at various stages. researchgate.net These impurities can originate from starting materials, intermediates, or side reactions. Common impurities are often designated as Impurity A, B, and C in pharmacopoeias. wjpls.orgtandfonline.com
The identification and characterization of these impurities are essential for quality control. A comprehensive study might involve synthesizing these impurities to use as reference standards. wjpls.org Spectroscopic techniques are vital for structure elucidation. For example, an oxidation impurity was characterized using UV, Mass Spectrometry (MS), MSn, 1H/13C NMR, DEPT, and 2D NMR, and its structure was determined to be 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium. researchgate.netnih.gov Another related substance, Clopidogrel related compound A, was synthesized and characterized using HPLC, IR, and Mass Spectroscopy. ijsdr.org The control of these impurities is a significant challenge for the pharmaceutical industry. tandfonline.comresearchgate.net
The table below lists some known process-related impurities of Clopidogrel.
| Impurity Name | Analytical Technique(s) Used for Characterization |
| Impurity A | HPLC, FT-IR, MS, 1H NMR wjpls.orgijsdr.org |
| Impurity B | HPLC, Synthesis and Characterization wjpls.orgtandfonline.com |
| Impurity C | HPLC wjpls.org |
| Oxidation Impurity (5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium) | UV, MS, MSn, 1H/13C NMR, DEPT, 2D NMR researchgate.netnih.gov |
Clopidogrel is a chiral molecule, and its therapeutic activity resides in the S-(+)-enantiomer. nih.gov The R-(-)-enantiomer is considered a chiral impurity, is devoid of antithrombotic activity, and may cause adverse effects at high doses. nih.govakjournals.com Therefore, controlling the level of the R-enantiomer is a critical quality control parameter in the production of clopidogrel. patsnap.com
Another approach involves the synthesis and isolation of the R-enantiomer to be used as a reference standard for accurate quantification. A method for synthesizing (+)-(R-)-clopidogrel hydrochloride involves using D-di-p-toluene formyl tartaric acid as a resolving agent for the R-enantiomer from a mixture enriched with it. patsnap.comgoogle.com Analytical methods, such as enantiospecific liquid chromatography, are then used to determine the amount of the R-enantiomer impurity in the final product. nih.gov
Molecular Pharmacodynamics and Receptor Interactions
Prodrug Biotransformation to Active Metabolite (Thiol Derivative)
The activation of clopidogrel (B1663587) is a two-step metabolic process primarily occurring in the liver. nih.govnih.govnih.gov Approximately 85% of an orally administered dose is hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative, with the remaining 15% being available for bioactivation. probiologists.comnih.govnih.gov
The first step in the activation pathway involves the oxidation of clopidogrel to an intermediate metabolite, 2-oxo-clopidogrel. nih.govpharmgkb.orgacs.org This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP2C19. nih.govnih.govpharmgkb.orgnih.gov The second step involves the further oxidation of 2-oxo-clopidogrel to the active thiol metabolite, R-130964. nih.govacs.orgresearchgate.net This conversion is also mediated by CYP enzymes, with CYP2C19, CYP2B6, CYP2C9, and CYP3A4 playing significant roles. nih.govnih.gov While multiple CYPs are involved, CYP2C19 is considered to play a substantial role in both steps of clopidogrel's bioactivation. nih.govpharmgkb.orgnih.gov Some research also suggests a minor pathway for the formation of a thiol metabolite isomer involving paraoxonase-1 (PON-1). nih.govacs.org
Table 1: Cytochrome P450 Enzymes Involved in Clopidogrel Biotransformation
| Metabolic Step | Involved CYP Enzymes | Primary Contributing Enzyme(s) |
| Clopidogrel to 2-oxo-clopidogrel | CYP1A2, CYP2B6, CYP2C19. nih.govpharmgkb.orgnih.gov | CYP2C19, CYP1A2. nih.govnih.gov |
| 2-oxo-clopidogrel to Active Thiol Metabolite | CYP2B6, CYP2C9, CYP2C19, CYP3A4. nih.govnih.gov | CYP3A4, CYP2B6, CYP2C19. nih.govnih.gov |
P2Y12 Adenosine (B11128) Diphosphate (ADP) Receptor Binding
The active thiol metabolite of clopidogrel selectively targets the P2Y12 receptor, a key component in ADP-mediated platelet activation and aggregation. nih.govpharmgkb.orgprobiologists.com
Irreversible Covalent Binding Mechanism
The active metabolite of clopidogrel forms an irreversible covalent bond with the P2Y12 receptor. academie-sciences.frnih.govnih.gov This is achieved through the formation of a disulfide bridge between the reactive thiol group of the metabolite and a cysteine residue on the P2Y12 receptor. academie-sciences.frnih.govmdpi.com Specifically, studies have identified Cys97, located in the first extracellular loop of the P2Y12 receptor, as a key site for this covalent interaction. nih.govmdpi.comnih.gov This irreversible binding ensures that the inhibition of the platelet lasts for its entire lifespan, which is approximately 7 to 10 days. nih.govnih.gov
Stereospecificity of Active Metabolite Interaction
The pharmacological activity of clopidogrel's active metabolite is highly stereospecific. nih.govresearchgate.netguidetopharmacology.org The parent compound, clopidogrel, is the (S)-enantiomer. nih.gov The active metabolite has a complex stereochemistry, and it has been shown that only one of its stereoisomers is biologically active. academie-sciences.frnih.govresearchgate.net In vitro studies have shown that metabolic activation can result in four stereoisomers (H1, H2, H3, and H4). academie-sciences.frmdpi.com However, only the H4 isomer, which has a Z configuration at the exocyclic double bond, demonstrates significant pharmacodynamic activity. academie-sciences.frthieme-connect.com The (R)-enantiomer of clopidogrel does not exhibit antithrombotic activity. nih.govfda.gov
Intracellular Signaling Cascades Affected by P2Y12 Inhibition
Inhibition of the P2Y12 receptor by clopidogrel's active metabolite disrupts downstream signaling pathways that are crucial for platelet activation. nih.govahajournals.orgnih.gov
G-Protein Coupled Receptor (GPCR) Downstream Pathways
The P2Y12 receptor is a G-protein coupled receptor (GPCR) linked to the Gi alpha subunit. tandfonline.comnih.govoncohemakey.com Activation of the P2Y12 receptor by ADP normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govahajournals.orgnih.gov By blocking the P2Y12 receptor, the active metabolite of clopidogrel prevents this ADP-mediated inhibition of adenylyl cyclase. ahajournals.orgnih.govnih.gov This leads to the maintenance of higher cAMP levels, which in turn inhibits platelet activation. ahajournals.orgnih.gov
Modulation of Glycoprotein (B1211001) GPIIb/IIIa Complex Activation
The signaling cascade initiated by P2Y12 activation ultimately leads to the conformational change and activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) complex on the platelet surface. fda.govdrugbank.compatsnap.com This complex is the final common pathway for platelet aggregation. By inhibiting the P2Y12 receptor, clopidogrel's active metabolite effectively prevents the downstream signaling that triggers the activation of the GP IIb/IIIa complex. academie-sciences.frdrugbank.compatsnap.com This inhibition of GP IIb/IIIa activation is a key mechanism by which clopidogrel prevents platelet aggregation. ahajournals.orgnih.gov
In Vitro Assays for Receptor Affinity and Functional Activity (Excluding In Vivo Aggregation)
The interaction of the active metabolite of clopidogrel with its target, the P2Y12 receptor, has been extensively characterized through various in vitro assays. These assays are crucial for determining the binding affinity of the metabolite to the receptor and for assessing its functional consequences on downstream signaling pathways. The primary methods employed include radioligand binding assays to measure receptor affinity and functional assays such as adenylyl cyclase inhibition and guanosine (B1672433) 5'-[γ-thio]triphosphate (GTPγS) binding to evaluate the impact on receptor signaling.
Receptor Binding Affinity Assays
Radioligand binding assays are fundamental in quantifying the affinity of a ligand for its receptor. In the context of clopidogrel's active metabolite, these assays typically involve the use of a radiolabeled agonist that binds to the P2Y12 receptor. The ability of the active metabolite to displace this radioligand is then measured, allowing for the determination of its inhibitory constant (Kᵢ) or the concentration required to inhibit 50% of the specific binding (IC₅₀).
A commonly used radioligand in these studies is [³³P]-2-methylthioadenosine-5'-diphosphate ([³³P]2MeS-ADP), a potent and specific P2Y12 receptor agonist. Research has demonstrated that the active metabolite of clopidogrel irreversibly inhibits the binding of [³³P]2MeS-ADP to P2Y12 receptors on washed human platelets. nih.govthieme-connect.de This irreversible binding is a key characteristic of the active metabolite's mechanism of action and is attributed to the formation of a disulfide bridge between the reactive thiol group of the metabolite and cysteine residues on the P2Y12 receptor. nih.govpharmgkb.org
Studies have identified the H4 isomer as the clinically relevant active metabolite of clopidogrel. academie-sciences.frnih.gov In vitro binding assays have confirmed the biological activity of the H4 isomer, showing its ability to inhibit [³³P]2MeS-ADP binding to both P2Y12-expressing Chinese hamster ovary (CHO) cells and human platelets in platelet-rich plasma (PRP). researchgate.net The H1 and H3 isomers were found to be inactive, while the H2 isomer showed some activity, though less than H4. researchgate.net
The following table summarizes the reported IC₅₀ values for the active metabolite of clopidogrel in inhibiting radioligand binding to the P2Y12 receptor.
| Radioligand | Preparation | IC₅₀ (µM) | Reference |
| [³³P]2MeS-ADP | Washed Human Platelets | 0.53 | nih.govthieme-connect.de |
| [³³P]2MeS-ADP | CHO-P2Y12 Cells (H4 isomer) | 0.12 | researchgate.net |
| [³³P]2MeS-ADP | Human Platelets in PRP (H4 isomer) | 0.97 | researchgate.net |
| [¹²⁵I]AZ11931285 | Competitive P2Y12R binding studies | 6.3 nM (for AZ12464237, a P2Y12 antagonist) | biorxiv.org |
This table is interactive. Users can sort the columns by clicking on the headers.
Functional Activity Assays
Beyond receptor binding, functional assays are employed to understand the physiological consequences of the interaction between clopidogrel's active metabolite and the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein (Gᵢ). This coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govpnas.orgnih.govahajournals.org
Adenylyl Cyclase Inhibition Assays
The inhibitory effect of clopidogrel's active metabolite on the P2Y12 signaling pathway can be quantified by measuring its ability to prevent the ADP-induced down-regulation of adenylyl cyclase activity. nih.govthieme-connect.dethieme-connect.com In these assays, adenylyl cyclase is typically stimulated with an agent like prostaglandin (B15479496) E₁ (PGE₁), and the subsequent reduction in this stimulated activity by ADP is measured. The active metabolite of clopidogrel has been shown to block this ADP-mediated inhibition of adenylyl cyclase. ahajournals.orgnih.gov
Ex vivo studies on platelets from subjects who have taken clopidogrel have demonstrated a significant reduction in the ability of ADP and 2MeS-ADP to inhibit adenylyl cyclase. ahajournals.org For instance, the concentration of ADP required to cause 50% inhibition (ED₅₀) of adenylyl cyclase was markedly increased in subjects treated with clopidogrel. ahajournals.org
| Agonist | Condition | ED₅₀ | Reference |
| ADP | Control Subjects | 2.7 ± 0.3 µM | ahajournals.org |
| ADP | After Clopidogrel Treatment | >10 µM in 5 of 6 subjects | ahajournals.org |
| 2MeS-ADP | Control Subjects | 4.4 ± 1.2 nM | ahajournals.org |
| 2MeS-ADP | After Clopidogrel Treatment | >100 nM in 5 of 6 subjects | ahajournals.org |
This table is interactive. Users can sort the columns by clicking on the headers.
GTPγS Binding Assays
Another key functional assay is the GTPγS binding assay, which measures the activation of G proteins. When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this G protein activation.
The active metabolite of clopidogrel has been shown to completely and selectively block the stimulation of [³⁵S]GTPγS binding to platelet membranes induced by the P2Y12 agonist 2MeS-ADP. pnas.orgplos.org This provides direct evidence of the metabolite's ability to prevent the P2Y12 receptor from activating its downstream G protein signaling cascade. While specific IC₅₀ values for the active metabolite of clopidogrel in GTPγS binding assays are not as commonly reported in the literature as for binding assays, the qualitative evidence for its inhibitory action is strong.
Enzymatic Metabolism and Biotransformation Pathways
Cytochrome P450 (CYP) Mediated Oxidation Pathways
The activation of clopidogrel (B1663587) is a two-step oxidative process mediated by various CYP isoforms in the liver. nih.govpharmgkb.org This metabolic cascade is essential for the generation of the pharmacologically active thiol metabolite.
Contribution of Specific CYP Isoforms to 2-Oxo-Clopidogrel Formation
The initial step in the bioactivation of clopidogrel involves the oxidation of the parent compound to an intermediate, inactive metabolite known as 2-oxo-clopidogrel. pharmgkb.orgnih.gov In vitro studies have identified several CYP isoforms that contribute to this reaction. Notably, CYP2C19, CYP1A2, and CYP2B6 are considered the primary catalysts in this first oxidative step. mdpi.comcsic.es
Research using human liver microsomes and recombinant CYP enzymes has provided insights into the relative contributions of these isoforms. One in vitro study reported that CYP2C19 accounts for approximately 44.9% of 2-oxo-clopidogrel formation, while CYP1A2 and CYP2B6 contribute 35.8% and 19.4%, respectively. nih.gov Other studies have also implicated CYP3A4 in this initial oxidation, although its role is sometimes debated and may be more prominent in the second metabolic step. pharmgkb.orgnih.gov The involvement of these specific enzymes highlights the potential for genetic polymorphisms and drug-drug interactions to influence the initial phase of clopidogrel activation.
Role of CYP Isoforms in Active Thiol Metabolite Generation
The subsequent conversion of 2-oxo-clopidogrel to the active thiol metabolite is also a CYP-dependent process. acs.org This second oxidative step involves the opening of the thiolactone ring of 2-oxo-clopidogrel. acs.org Several CYP isoforms have been shown to participate in this crucial activation step.
In vitro investigations have demonstrated that CYP3A4, CYP2B6, CYP2C9, and CYP2C19 are all capable of catalyzing the formation of the active metabolite from 2-oxo-clopidogrel. pharmgkb.orgnih.gov One study quantified the contributions of these isoforms, suggesting that CYP3A4 is a major player, responsible for approximately 39.8% of the active metabolite generation. nih.gov The same study indicated that CYP2B6, CYP2C19, and CYP2C9 contribute 32.9%, 20.6%, and 6.79%, respectively. nih.gov It is generally acknowledged that CYP2C19 plays a substantial role in both steps of clopidogrel's bioactivation. pharmgkb.orgnih.gov
| Metabolic Step | CYP Isoform | Relative Contribution (%) |
| Formation of 2-Oxo-Clopidogrel | CYP1A2 | 35.8 |
| CYP2B6 | 19.4 | |
| CYP2C19 | 44.9 | |
| Formation of Active Thiol Metabolite | CYP2B6 | 32.9 |
| CYP2C9 | 6.79 | |
| CYP2C19 | 20.6 | |
| CYP3A4 | 39.8 |
Data sourced from in vitro enzyme kinetics studies. nih.gov
In Vitro Enzyme Kinetics and Inhibition Studies
In vitro studies have been instrumental in elucidating the kinetics and inhibition of the enzymes involved in clopidogrel metabolism. These studies often utilize human liver microsomes or recombinant CYP enzymes to determine key kinetic parameters and assess the inhibitory potential of other compounds. nih.govnih.gov For instance, in vitro inhibition studies have shown that the major inactive metabolite of clopidogrel, SR26334, can inhibit CYP2C9 with a Ki value of 28 µM. fda.gov
Furthermore, investigations into drug-drug interactions have revealed that certain substances can significantly impact clopidogrel's metabolic activation. For example, some proton pump inhibitors, which are known inhibitors of CYP2C19, have been shown to reduce the formation of the active metabolite. nih.govnih.gov Conversely, the CYP3A4 inhibitor itraconazole (B105839) has also demonstrated an inhibitory effect on clopidogrel's pharmacodynamics. nih.gov These findings from in vitro inhibition studies underscore the clinical relevance of understanding the enzymatic pathways of clopidogrel metabolism.
Carboxylesterase 1 (CES1) Mediated Hydrolysis
While the CYP450 system is responsible for the activation of clopidogrel, a significant portion of the absorbed dose is diverted down a different metabolic route by Carboxylesterase 1 (CES1). nih.govfrontiersin.org
Formation of the Inactive Carboxylic Acid Metabolite (SR26334)
The primary role of CES1 in clopidogrel metabolism is the hydrolysis of the parent drug to form an inactive carboxylic acid metabolite, chemically known as SR26334. nih.govavma.org This reaction represents the major metabolic pathway for clopidogrel, accounting for the deactivation of a substantial portion of the administered dose. nih.govfrontiersin.org The formation of SR26334 effectively reduces the amount of parent clopidogrel available for bioactivation by the CYP enzymes. tandfonline.com Studies have shown that SR26334 is the main circulating metabolite of clopidogrel in plasma. avma.org
Relative Contribution of CES1 vs. CYP Pathways
| Enzyme / Pathway | Metabolite Formed | Activity | Percentage of Dose |
| Carboxylesterase 1 (CES1) | SR26334 (Carboxylic Acid Metabolite) | Inactive | ~85-90% |
| Cytochrome P450 (CYP) Enzymes | 2-Oxo-Clopidogrel -> Active Thiol Metabolite | Active | ~10-15% |
Influence of Genetic Polymorphisms on Metabolic Enzyme Activity (In Vitro Models)
The metabolic activation of clopidogrel is significantly influenced by genetic polymorphisms in the cytochrome P450 (CYP) enzyme system, with CYP2C19 being a primary determinant. nih.govmdpi.commedcraveonline.com In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the impact of these genetic variants on clopidogrel's biotransformation.
Polymorphisms in the CYP2C19 gene can lead to a spectrum of metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. mdpi.comnih.gov The CYP2C191* allele is considered the wild-type, encoding for a normally functioning enzyme. frontiersin.org Conversely, the CYP2C192* and CYP2C193* alleles are the most common loss-of-function variants. frontiersin.orgahajournals.org These alleles are associated with reduced enzymatic activity, leading to decreased conversion of the clopidogrel prodrug into its active metabolite. nih.govahajournals.orgfortunejournals.com In vitro models have confirmed that these loss-of-function alleles result in lower levels of the active thiol metabolite. ahajournals.orgpharmgkb.org For instance, studies have shown that carriers of the CYP2C192* allele exhibit significantly diminished platelet inhibition in response to clopidogrel. ahajournals.org
In contrast, the CYP2C1917* allele is a gain-of-function variant that leads to increased enzyme activity. mdpi.comfrontiersin.org This results in enhanced bioactivation of clopidogrel. While some studies suggest this leads to increased platelet inhibition, other in vitro and clinical reports have not consistently demonstrated altered clinical outcomes associated with this allele. mdpi.com
The evidence for the involvement of other CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, in the initial activation step of clopidogrel to 2-oxo-clopidogrel can be inconsistent and often depends on the specific in vitro test system used. researchgate.netnih.gov However, there is general agreement from in vitro studies that CYP1A2 and CYP2B6 are involved in this first metabolic step. researchgate.netnih.gov For the second step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, most major drug-metabolizing CYP enzymes appear capable of catalyzing this reaction. researchgate.netnih.gov
| Allele | Functional Classification | In Vitro Effect on Clopidogrel Metabolism | Reference |
|---|---|---|---|
| CYP2C191 | Normal Function (Extensive Metabolizer) | Encodes a functional enzyme that converts clopidogrel to its active metabolite. | frontiersin.org |
| CYP2C192 | Loss-of-Function (Poor Metabolizer) | Associated with a cryptic splice variant, leading to loss of enzymatic activity and reduced formation of the active metabolite. | ahajournals.org |
| CYP2C193 | Loss-of-Function (Poor Metabolizer) | Associated with decreased enzymatic activity and reduced conversion to the active metabolite. | frontiersin.org |
| CYP2C1917 | Gain-of-Function (Ultrarapid Metabolizer) | Results in a protein with increased enzymatic activity, potentially leading to enhanced bioactivation. | mdpi.comfrontiersin.org |
Role of Other Enzymes (e.g., Paraoxonase 1 (PON1)) in Activation/Inactivation
The role of Paraoxonase 1 (PON1), a high-density lipoprotein-associated esterase, in the metabolic activation of clopidogrel has been a subject of considerable debate and conflicting research findings. researchgate.netdrugbank.com Some in vitro studies have proposed that PON1 is a crucial enzyme for the bioactivation of clopidogrel, specifically in the conversion of the intermediate metabolite, 2-oxo-clopidogrel, to its active thiol metabolite through hydrolytic cleavage. nih.govnih.gov
One significant study using in vitro metabolomic profiling identified PON1 as the key enzyme in this second activation step. nih.gov This research also suggested that the common Q192R polymorphism in the PON1 gene determines the rate of active metabolite formation, with the RR192 variant showing higher activity compared to the QQ192 variant. nih.govresearchgate.net
Despite these initial findings, subsequent in vitro and clinical studies have presented conflicting evidence, challenging the central role of PON1 in clopidogrel's efficacy. nih.govpharmgkb.org Several investigations have failed to replicate the association between the PON1 Q192R polymorphism and platelet reactivity or clinical outcomes in patients treated with clopidogrel. tandfonline.comahajournals.org
Mechanistic studies have aimed to clarify these discrepancies. One such investigation confirmed the role of CYP2C19 in the bioactivation of clopidogrel to its active metabolite (H4). pharmgkb.org However, when PON1 was expressed in cell-based systems, it did not generate the active H4 metabolite but instead mediated the formation of a different thiol metabolite, termed "Endo". pharmgkb.orgresearchgate.net Importantly, the plasma levels of "Endo" in humans were found to be nearly 20-fold lower than H4 and were not associated with any antiplatelet response. pharmgkb.orgresearchgate.net These findings suggest that while PON1 can metabolize a clopidogrel intermediate, it does not produce the pharmacologically active metabolite responsible for its antiplatelet effect. pharmgkb.orgresearchgate.net
Further research has indicated that the second enzymatic conversion step from 2-oxo-clopidogrel to the active metabolite is primarily dependent on the P450 pathway, with PON1 contributing to the formation of a minor, inactive metabolite. mdpi.com Thus, while PON1 is involved in the broader metabolism of clopidogrel, the current balance of in vitro evidence suggests it is not the key determinant of its antiplatelet action. pharmgkb.org
| Finding | Supporting In Vitro Evidence | Conflicting In Vitro Evidence | Reference |
|---|---|---|---|
| Role in Active Metabolite Formation | Identified as the crucial enzyme for converting 2-oxo-clopidogrel to the active metabolite. The Q192R polymorphism is suggested to determine the rate of this conversion. | Heterologous expression of PON1 in cell-based systems did not generate the active H4 metabolite, but a different, inactive thiol metabolite ("Endo"). | nih.govpharmgkb.orgresearchgate.net |
| Primary Pathway of Activation | Proposed as the rate-limiting enzyme in clopidogrel's metabolic activation. | The conversion to the active metabolite is primarily dependent on the CYP450 pathway. | nih.govmdpi.com |
Membrane Transporter Interactions (In Vitro Studies)
In vitro studies have identified clopidogrel as a substrate for the P-glycoprotein (P-gp) efflux transporter, which is encoded by the ABCB1 gene. nih.govresearchgate.netingentaconnect.com P-gp is expressed on the apical membrane of intestinal epithelial cells and functions to limit the absorption of various xenobiotics by pumping them back into the intestinal lumen. medcraveonline.commdpi.com
Experiments using Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model for the intestinal barrier, have demonstrated P-gp-mediated transport of clopidogrel. nih.govnih.gov In these studies, the inhibition of P-gp activity by various modulators resulted in a significant increase in the absorptive flux of clopidogrel across Caco-2 cell monolayers. nih.govjacc.org Specifically, the absorptive flux increased by up to 5- to 9-fold, and the intracellular accumulation of clopidogrel increased by as much as 2.5-fold. nih.govjacc.org Furthermore, the inhibition of P-gp decreased the efflux of clopidogrel to the level of passive diffusion. nih.gov
These in vitro findings strongly suggest that P-gp-mediated efflux limits the intestinal absorption and oral bioavailability of clopidogrel. nih.govingentaconnect.comdovepress.com While other efflux transporters like multidrug resistance-associated protein 2 and breast cancer resistance protein were investigated, they were not found to be significantly involved in the efflux of clopidogrel. ingentaconnect.com Although the clinical significance of this interaction remains a topic of some debate, the in vitro data clearly establish clopidogrel as a P-gp substrate and demonstrate its susceptibility to efflux by this transporter. researchgate.netingentaconnect.com
| Parameter | Baseline (Without P-gp Inhibition) | With P-gp Inhibition | Reference |
|---|---|---|---|
| Absorptive Flux | 0.51 ± 0.19 pmol/cm² | Increased by a maximum of 5- to 9-fold | nih.gov |
| Intracellular Accumulation | 0.99 ± 0.11 pmol/mg protein | Increased by a maximum of 2.5-fold | nih.gov |
| Efflux | Actively transported by P-gp | Decreased to the level of passive diffusion | nih.gov |
Analytical Characterization Techniques and Methodologies
Chromatographic Techniques for Purity and Quantification
Chromatography is a cornerstone for the analysis of clopidogrel (B1663587) hydrochloride, providing powerful separation capabilities essential for its quantification and purity assessment. tandfonline.com Various chromatographic methods are employed to handle the complexities of the drug substance, its metabolites, and potential degradation products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of clopidogrel, lauded for its high separation efficiency, selectivity, and sensitivity. tandfonline.comtandfonline.com Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.
Methodologies and Findings: A multitude of RP-HPLC methods have been developed and validated for the determination of clopidogrel in bulk drug and pharmaceutical formulations. researchgate.net These methods typically utilize a C18 or C8 stationary phase. researchgate.netscielo.brscielo.br The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic modifier, most commonly acetonitrile (B52724). researchgate.netdergipark.org.trjfda-online.com
Detection is frequently performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors. researchgate.netscielo.br The UV detection wavelength is commonly set around 220 nm, 225 nm, or 240 nm to achieve optimal sensitivity for clopidogrel. researchgate.netresearchgate.netscielo.brjfda-online.com The use of a PDA detector provides the additional advantage of acquiring the entire UV spectrum of the eluting peaks, which is valuable for peak purity assessment and identification.
Validation studies for these HPLC methods consistently demonstrate excellent linearity over a range of concentrations, with correlation coefficients (r²) often exceeding 0.999. researchgate.netdergipark.org.tr The methods are proven to be accurate, with recovery values typically between 99% and 101%, and precise, with low relative standard deviation (RSD) values. dergipark.org.trjfda-online.com
Interactive Data Table: Examples of HPLC Methods for Clopidogrel Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detector | Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| C18 | Acetonitrile : Methanol (B129727) : 0.1M Phosphate Buffer (80:10:10 v/v/v) | 0.9 | UV | 240 | - | researchgate.net |
| Nova-Pak® C18 | Acetonitrile : Ammonium Formate Buffer (pH 4.0) (60:40 v/v) | - | UV | 225 | 1.0 - 30.0 | jfda-online.com |
| C18 | Acetonitrile : Phosphate Buffer (75:25 v/v) | 1.0 | UV | 220 | - | scielo.brscielo.br |
| - | Acetonitrile : pH 8 Phosphate Buffer (70:30 v/v) | 0.8 | UV | 210 | 1.26 - 7.55 | dergipark.org.tr |
This table presents a summary of various reported HPLC conditions. Specific details may vary between individual studies.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies involving clopidogrel, offering unparalleled sensitivity and selectivity. tandfonline.comtandfonline.com This technique is essential for quantifying the parent drug and its metabolites, particularly the active thiol metabolite and the major inactive carboxylic acid metabolite, in complex biological matrices like plasma. nih.govnih.govwaters.com
Methodologies and Findings: Given that clopidogrel is a prodrug with very low plasma concentrations, the high sensitivity of LC-MS/MS is critical. jfda-online.comwaters.com The technique allows for the detection of clopidogrel and its metabolites at picogram-per-milliliter (pg/mL) levels. researchgate.netwaters.com A significant challenge in analyzing the active thiol metabolite is its inherent instability. To overcome this, a derivatization step is often employed, where the thiol group is stabilized by an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), before analysis. nih.govnih.gov
The analysis is typically performed using a reversed-phase column and electrospray ionization (ESI) in the positive ion mode. nih.govresearchgate.net Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.govresearchgate.net
Validated LC-MS/MS methods have demonstrated linearity over wide concentration ranges, for instance, from 0.5 to 250 ng/mL for the stabilized active metabolite. nih.gov These methods are accurate and precise, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. nih.govnih.gov
Interactive Data Table: LC-MS/MS Parameters for Clopidogrel and Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Matrix | LLOQ | Reference |
|---|---|---|---|---|---|
| Clopidogrel | 322.1 | 212.0 | Human Plasma | 1 pg/mL | waters.com |
| Clopidogrel Carboxylic Acid | 308.1 | 198.0 | Human Plasma | 1 pg/mL | waters.com |
| Clopidogrel Active Metabolite (derivatized) | - | - | Human Plasma | 0.5 ng/mL | nih.gov |
| 2-Oxo-clopidogrel | - | - | Human Plasma | 0.5 ng/mL | nih.gov |
LLOQ (Lower Limit of Quantification). Specific ion transitions may vary based on instrumentation and method.
High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable alternative for the analysis of clopidogrel, particularly for stability-indicating assays. tandfonline.comnih.gov This technique allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient tool for quality control.
Methodologies and Findings: Stability-indicating HPTLC methods have been developed to separate clopidogrel from its degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, and heat. nih.govresearchgate.net These methods typically employ pre-coated silica (B1680970) gel 60F254 plates as the stationary phase. nih.govresearchgate.neteurasianjournals.com
A common solvent system for the separation of clopidogrel and its degradation products consists of carbon tetrachloride, chloroform, and acetone (B3395972) in a specific ratio (e.g., 6:4:0.15, v/v/v). nih.gov Densitometric analysis is performed at a specific wavelength, often around 220 nm or 230 nm, for quantification. tandfonline.comnih.govresearchgate.net
These HPTLC methods have been validated for precision, accuracy, and robustness, demonstrating good linearity with high correlation coefficients (r² > 0.999). nih.gov The ability to effectively separate the intact drug from its degradants makes HPTLC a suitable method for assessing the stability of clopidogrel formulations. nih.govresearchgate.net
Interactive Data Table: HPTLC Method for Stability-Indicating Analysis of Clopidogrel
| Stationary Phase | Mobile Phase | Rf Value of Clopidogrel | Detection Wavelength (nm) | Linearity Range (ng/spot) | Reference |
|---|---|---|---|---|---|
| TLC aluminum plates precoated with silica gel 60F-254 | Carbon tetrachloride : Chloroform : Acetone (6:4:0.15, v/v/v) | 0.30 ± 0.01 | 230 | 200 - 1000 | nih.gov |
| TLC aluminum plates precoated with silica gel 60 F 254 | Carbon tetrachloride : Acetone (6:2.4 v/v) | 0.78 ± 0.02 | 220 | 300 - 600 | researchgate.neteurasianjournals.com |
Rf (Retardation factor) values can vary slightly depending on experimental conditions.
Gas Chromatography (GC), particularly when coupled with a flame ionization detector (FID) and often utilizing headspace sampling, is the primary method for identifying and quantifying residual organic solvents in the clopidogrel drug substance. researchgate.netscribd.combg.ac.rs These solvents are impurities that may be left over from the synthesis and purification processes.
Methodologies and Findings: A direct-injection or headspace GC-FID method can be developed to analyze a wide range of solvents used in the synthesis of clopidogrel bisulfate, such as methanol, acetone, dichloromethane, 2-butanol, cyclohexane, toluene, acetic acid, and N,N-dimethylformamide. researchgate.netscribd.combg.ac.rs The use of a capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, allows for the effective separation of these volatile compounds. google.com
Headspace GC is particularly advantageous as it prevents contamination of the GC system by non-volatile matrix components. google.comresearchgate.net The method is validated for selectivity, linearity, precision, and accuracy, with detection limits often in the parts-per-billion (ppb) range for many solvents. researchgate.net For instance, one study reported detection limits of 20 ppb for ethanol, 8 ppb for acetone, and 0.5 ppb for diethyl ether. researchgate.net This ensures that the levels of residual solvents in the final drug product are below the safety limits established by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net
Spectroscopic Characterization
Spectroscopic methods, especially UV-Visible spectrophotometry, provide simple, rapid, and cost-effective means for the quantitative analysis of clopidogrel hydrochloride.
UV-Visible spectrophotometry is a widely applied technique for the routine quantification of clopidogrel in bulk and pharmaceutical dosage forms due to its simplicity and accessibility. sphinxsai.comjetir.orgpharmahealthsciences.net
Methodologies and Findings: The method is based on measuring the absorbance of a clopidogrel solution at its wavelength of maximum absorbance (λmax). The choice of solvent is critical, with 0.1 N hydrochloric acid (HCl) and methanol being commonly used. dergipark.org.trsphinxsai.com The λmax for clopidogrel is typically observed in the range of 218-230 nm or around 270 nm, depending on the solvent and the specific form of the compound. dergipark.org.trsphinxsai.comjetir.orgpharmahealthsciences.net For instance, in 0.1 N HCl, a λmax of 219 nm has been reported, while in 0.1N ethanolic HCl, it is observed at 230 nm. sphinxsai.comjetir.org
The method demonstrates compliance with Beer's law over a specified concentration range, showing a linear relationship between absorbance and concentration. sphinxsai.comjetir.org Validation studies confirm the method's accuracy, precision, and linearity, with typical concentration ranges being 2-12 µg/mL or 10-30 µg/mL. sphinxsai.compharmahealthsciences.net Derivative spectrophotometry can also be used to enhance specificity and resolve potential interferences from excipients. dergipark.org.tr
Interactive Data Table: UV-Vis Spectrophotometric Quantification of Clopidogrel
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| 0.1 N HCl | 219 | 10 - 30 | 0.999 | sphinxsai.com |
| 0.1 N HCl | 270 | 16.8 - 420 | - | dergipark.org.tr |
| 0.1N Ethanolic HCl | 230 | 5 - 40 | 0.99936 | jetir.org |
| 50% v/v Ethanol | 218 | 2 - 12 | - | pharmahealthsciences.net |
λmax (wavelength of maximum absorbance) can be influenced by the solvent system used.
Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorphism
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in the clopidogrel molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of different bonds. researchgate.net For clopidogrel salts, characteristic absorption bands confirm the presence of key structural features.
A strong absorbance band observed around 1750-1752 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. farmaceut.org The presence of the hydrogen sulphate moiety in clopidogrel bisulfate is marked by an O-H stretching vibration around 3300 cm⁻¹. farmaceut.org The aromatic C-H stretching of the chlorophenyl group is also identifiable. researchgate.net
Furthermore, IR spectroscopy is a valuable tool for distinguishing between different polymorphic forms. researchgate.netscielo.br Polymorphs, being different crystal structures of the same compound, can exhibit subtle but distinct differences in their IR spectra due to variations in the crystalline lattice and intermolecular interactions. For instance, differences in the C-O stretching region, appearing around 1155-1187 cm⁻¹, have been used to differentiate between polymorphs of clopidogrel bisulfate. farmaceut.org These spectral variations make FTIR a reliable method for both qualitative and quantitative analysis of polymorphic content in a sample. farmaceut.orgsrce.hr
Table 1: Key IR Absorption Bands for Clopidogrel Salts This is an interactive table, you can sort and filter the data.
| Frequency Range (cm⁻¹) | Vibrational Assignment | Associated Functional Group | Source |
|---|---|---|---|
| ~3300 | O-H Stretch | Hydrogen Sulphate | farmaceut.org |
| 2954-3119 | C-H Stretch | Chlorophenyl | researchgate.net |
| ~1752 | C=O Stretch | Ester | farmaceut.orgresearchgate.net |
| 1155-1188 | C-O Stretch | Ester / Carboxylic Acid | farmaceut.orgresearchgate.net |
| 1221 | C-Cl Stretch and Bend | Chlorophenyl | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. upi.edu Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure. scielo.brthieme-connect.de
¹H NMR spectra are used to identify the number of different types of protons and their neighboring atoms. upi.edu For clopidogrel, the signals corresponding to the protons on the thiophene (B33073) ring, the chlorophenyl group, and the piperidine (B6355638) ring can be distinguished. researchgate.netsemanticscholar.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish correlations between coupled protons, further aiding in the structural assignment. scielo.brsemanticscholar.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. upi.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups. thieme-connect.de Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively, which is essential for unambiguous structural confirmation. scielo.brsemanticscholar.org These advanced NMR methods are vital for characterizing clopidogrel and its related substances, including degradation products. researchgate.netsemanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of clopidogrel and to study its fragmentation patterns, which aids in structural confirmation. nih.gov In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For clopidogrel, using a positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is observed. The precursor ion for clopidogrel has an m/z of approximately 322.0663. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. This fragmentation provides valuable structural information. A common fragmentation pathway for clopidogrel involves the cleavage of the ester group, leading to a significant product ion at m/z 212.0. nih.gov The analysis of these fragmentation patterns is crucial for identifying clopidogrel in complex matrices and for characterizing its metabolites and degradation products. nih.govresearchgate.netactascientific.com
Table 2: Key Mass Spectrometry Data for Clopidogrel This is an interactive table, you can sort and filter the data.
| Ion | m/z (approx.) | Description | Source |
|---|---|---|---|
| [M+H]⁺ | 322.0 | Precursor ion (protonated molecule) | nih.govnih.gov |
| Product Ion | 212.0 | Major fragment ion | nih.gov |
| Product Ion | 184.0 | Fragment ion | nih.gov |
| Product Ion | 155.0 | Fragment ion | massbank.eu |
| Product Ion | 125.0 | Fragment ion (related to chlorophenyl group) | massbank.eu |
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound upon heating. americanpharmaceuticalreview.com These methods are particularly important for characterizing polymorphism and assessing thermal stability. srce.hr
Differential Scanning Calorimetry (DSC) for Thermal Transitions (Melting, Glass Transition)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. asianpubs.org It is widely used to determine the melting point and other thermal transitions of clopidogrel salts. chem-soc.siresearchgate.net The melting point appears as an endothermic peak on the DSC thermogram.
Different polymorphic forms of a compound will typically have different melting points and enthalpies of fusion, making DSC a key technique for polymorph characterization. scielo.brresearchgate.net For instance, the two common polymorphic forms of clopidogrel bisulfate, Form I and Form II, exhibit distinct melting endotherms. chem-soc.si Form I has been reported to have a melting point around 184-185.5 °C, while Form II melts at a slightly lower temperature, around 176-181.7 °C. chem-soc.siresearchgate.net The absence of an endothermic peak in a DSC scan can suggest that the drug is present in an amorphous state. americanpharmaceuticalreview.com
Thermogravimetric Analysis (TGA) for Decomposition and Solvent Content
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. srce.hr This technique is used to evaluate the thermal stability and decomposition profile of this compound, as well as to determine the presence of residual solvents or water. chem-soc.siresearchgate.net
For this compound, the TGA curve shows the initiation of mass loss at approximately 150 °C, which corresponds to its melting and subsequent thermal decomposition. chem-soc.siresearchgate.net The absence of significant mass loss at temperatures below the decomposition point indicates that the sample is anhydrous and free of volatile solvents. chem-soc.siresearchgate.net TGA is often used in conjunction with DSC to provide a more complete picture of the thermal behavior of the compound. farmaceut.orgbanglajol.info
X-ray Diffraction Techniques
X-ray diffraction (XRD) is the most definitive technique for the solid-state characterization of crystalline materials like this compound. It provides information about the crystal structure, including lattice parameters and polymorphic form. scielo.brmdpi.com
Powder X-ray Diffraction (PXRD) is the most common XRD technique used for the analysis of pharmaceutical solids. scielo.brresearchgate.net The PXRD pattern is a unique fingerprint for a specific crystalline form. Different polymorphs of clopidogrel bisulfate, for example, show distinct PXRD patterns with characteristic peaks at specific 2θ angles. farmaceut.orgsrce.hr For instance, Form I of clopidogrel bisulfate shows a high-intensity peak at approximately 23.15° 2θ and a specific peak at 9.26° 2θ, whereas Form II exhibits unique peaks at 8.91° and 12.44° 2θ. farmaceut.orgsrce.hr The analysis of these diffraction patterns allows for the unambiguous identification and quantification of different polymorphic forms in a sample. srce.hrscielo.br Single-crystal X-ray diffraction can be used to determine the absolute crystal structure of a specific polymorph. mdpi.com
Table 3: Compound Names Mentioned This is an interactive table, you can sort and filter the data.
| Compound Name |
|---|
| This compound |
| Clopidogrel bisulfate |
| Clopidogrel hydrobromide |
| Clopidogrel besylate |
| Clopidogrel (–)-camphor-10-sulfonate |
| Clopidogrel acid |
| 2-Oxo-clopidogrel |
| Ticlopidine (B1205844) |
| Sodium bicarbonate |
| Picric acid |
| Metformin hydrochloride |
| Sodium alginate |
| Pantoprazole Sodium |
Powder X-ray Diffraction (PXRD/XRPD) for Crystalline Form Identification and Quantification
Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is a cornerstone technique for the identification and quantification of crystalline forms (polymorphs) of this compound. This non-destructive method provides a unique fingerprint for each crystalline solid.
Different polymorphic forms of clopidogrel salts, including the hydrochloride, have been identified and characterized using PXRD. scielo.brscielo.br For instance, two crystalline forms of this compound, designated as Form I and Form II, have been reported, each with a distinct X-ray powder diffraction pattern. google.com The identification of these forms is based on the specific positions (in degrees 2θ) and relative intensities of the diffraction peaks.
The analysis is typically performed on a finely divided sample. scielo.brscielo.br Experimental setups often utilize a diffractometer with CuKα radiation. scielo.brscielo.brmdpi.com Data is collected over a specific range of diffraction angles, for example, from 2° to 60° 2θ. scielo.brscielo.br The presence of characteristic peaks in the resulting diffractogram allows for the unambiguous identification of a specific polymorphic form. nih.govresearchgate.net For example, this compound Form I is characterized by a specific set of peaks in its XRPD pattern. google.comgoogle.com.na The technique is also sensitive enough to detect the presence of impurities or mixtures of polymorphs if additional, unexpected peaks appear in the diffraction pattern. scielo.br Beyond simple identification, XRPD can be used to quantify the amount of a specific polymorph in a mixture, which is crucial for controlling the manufacturing process and ensuring the consistency of the final product. researchgate.net
Table 1: Example PXRD Experimental Parameters for Clopidogrel Salts Analysis
| Parameter | Value | Source |
|---|---|---|
| Instrument | Rigaku Miniflex X-Ray diffractometer | scielo.brscielo.br |
| Voltage | 40 KV | scielo.brscielo.br |
| Current | 30 mA | scielo.brscielo.br |
| Radiation Source | CuKα | scielo.brscielo.brmdpi.com |
| Diffraction Angle Range (2θ) | 2° to 60° | scielo.brscielo.br |
| Step Size | 0.02° | semanticscholar.org |
| Counting Time | 15 s/step | researchgate.net |
Single Crystal X-ray Diffraction for Definitive Structure Determination
While PXRD is excellent for routine identification, Single Crystal X-ray Diffraction (SCXRD) is considered the definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystal. scielo.brscielo.br This method provides detailed information about unit cell parameters, molecular conformation, and density. scielo.br
To perform SCXRD, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with an X-ray beam. The resulting diffraction pattern is used to solve the crystal structure. For example, the crystal structures of two pseudopolymorphic forms of a clopidogrel-picrate salt were determined using single-crystal X-ray diffraction, revealing details of their ionic couples and self-assembly properties. mdpi.com Although this example does not involve the hydrochloride salt directly, it illustrates the power of the technique in providing an unambiguous structural determination, which is the gold standard for characterizing new crystalline forms. scielo.brscielo.br
Surface and Morphological Characterization
The surface characteristics and particle morphology of this compound can significantly impact its bulk properties and manufacturing behavior.
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of individual particles. nih.govresearchgate.netresearchgate.net Studies on clopidogrel salts have utilized SEM to observe differences between various polymorphic forms. nih.govnih.gov For instance, the surface morphology of different clopidogrel bisulfate polymorphs has been described, with some appearing rougher while others are more densely packed. nih.gov SEM analysis of clopidogrel nanoparticles has confirmed small particle sizes without aggregation. researchgate.netinnovareacademics.in The images generated by SEM provide direct visual evidence of particle size, shape, and surface texture, which are critical parameters for formulation development. researchgate.netinnovareacademics.in
Dynamic Vapor Sorption (DVS) for Hygroscopicity
Dynamic Vapor Sorption (DVS) is an analytical technique used to measure the extent and rate of water vapor uptake by a solid material as a function of relative humidity (RH). nih.govresearchgate.netresearchgate.netchem-soc.si This is a critical measurement for assessing the hygroscopicity of a substance, which can affect its stability, flowability, and processing.
DVS analysis of various clopidogrel salts has been performed to understand their moisture sorption behavior. chem-soc.siresearchgate.net Studies have shown that this compound exhibits negligible moisture sorption at normal relative humidity. chem-soc.siresearchgate.net However, it has been reported to become very hygroscopic at relative humidity levels above 70%. chem-soc.si This information is crucial for determining appropriate storage conditions and packaging to prevent moisture-induced degradation or physical changes. nih.govchem-soc.si
Table 2: Hygroscopicity of Clopidogrel Salts by DVS
| Compound | Hygroscopicity at Normal RH | Hygroscopicity at High RH (>70%) | Source |
|---|---|---|---|
| This compound | Negligible | Very Hygroscopic | chem-soc.si |
| Clopidogrel Besylate | Not Hygroscopic | Not specified | chem-soc.siresearchgate.net |
| Clopidogrel Camphorsulfonate | Not Hygroscopic | Not specified | chem-soc.siresearchgate.net |
| Clopidogrel Hydrogen Sulphate (Form 1 & 2) | Not specified | Very Hygroscopic | chem-soc.si |
Development and Validation of Analytical Methods (e.g., ICH Guidelines)
The development and validation of analytical methods for this compound are performed in accordance with internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines. birzeit.eduresearchgate.netindexcopernicus.comresearchgate.netwiley.comeuropa.eu These guidelines ensure that the analytical procedures are suitable for their intended purpose.
Numerous reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the estimation of clopidogrel in bulk and pharmaceutical forms. researchgate.netresearchgate.netanalis.com.my The validation of these methods involves assessing a range of parameters to demonstrate their reliability. birzeit.eduresearchgate.net
Key validation parameters as per ICH guidelines include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. birzeit.edu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. birzeit.eduresearchgate.netresearchgate.net For clopidogrel, linearity has been established in various concentration ranges, for example, 0.2-10 ng/ml in plasma. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with percentage recoveries for clopidogrel methods typically ranging from 98.25% to 101.5%. researchgate.netwiley.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.netwiley.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.netindexcopernicus.comanalis.com.my For one HPLC method, the LOD and LOQ for clopidogrel bisulfate were found to be 1.8728 µg/ml and 5.6752 µg/ml, respectively. analis.com.my
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netanalis.com.my
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. researchgate.netanalis.com.my
The successful validation of these analytical methods ensures the quality control and consistency of this compound products. researchgate.nethpra.ieeuropa.eu
Table 3: Summary of Validated HPLC Method Parameters for Clopidogrel Analysis
| Validation Parameter | Typical Finding | Source |
|---|---|---|
| Linearity Range | 5-150 µg/ml | researchgate.net |
| Correlation Coefficient (r²) | > 0.999 | birzeit.eduresearchgate.net |
| Accuracy (% Recovery) | 98.25 - 101.5% | researchgate.net |
| Precision (% RSD) | < 2% | indexcopernicus.com |
| Limit of Detection (LOD) | e.g., 1.3 µg/ml | indexcopernicus.com |
| Limit of Quantitation (LOQ) | e.g., 4.2 µg/ml | indexcopernicus.com |
Polymorphism and Solid State Science
Comparison with Other Clopidogrel (B1663587) Salt Polymorphs (e.g., Bisulfate Forms I and II)
The most extensively studied salt of clopidogrel is the bisulfate (or hydrogensulfate) salt, for which at least six polymorphic forms have been identified, with Forms I and II being the most common in pharmaceutical formulations. srce.hr A comparison between the properties of clopidogrel hydrochloride and the well-documented clopidogrel bisulfate polymorphs highlights the significant impact of the counter-ion on the solid-state structure.
Clopidogrel bisulfate Forms I and II are enantiotropically related, meaning there is a specific transition temperature at which their relative stability inverts. chem-soc.sisciendo.com Form II is the thermodynamically more stable form at room temperature. sciendo.com Studies show that Form I is less dense (1.462 g/cm³) than Form I (1.505 g/cm³), indicating different molecular packing in their respective crystal lattices. srce.hr
Interactive Table: Comparative Properties of Clopidogrel Salt Polymorphs
| Property | This compound (Form 1) | Clopidogrel Bisulfate (Form I) | Clopidogrel Bisulfate (Form II) | Source |
| Common Name | Hydrochloride Form 1 | Bisulfate Form I | Bisulfate Form II | chem-soc.si |
| Crystal System | Data not specified | Monoclinic | Orthorhombic | mdpi.com |
| Density | Data not specified | 1.505 g/cm³ | 1.462 g/cm³ | srce.hr |
| DSC Thermal Events | Single melting endotherm | Two endotherms (melts, recrystallizes to Form II, then Form II melts) | Single melting endotherm | chem-soc.sinih.gov |
| Relative Stability | Stable on its own | Metastable at room temperature | Thermodynamically stable at room temperature | sciendo.com |
| Key PXRD Peaks (2θ) | Distinct pattern from bisulfate forms | Characteristic peaks at 9.26° and 14.39° | Characteristic peaks at 8.91° and 12.44° | chem-soc.sisrce.hr |
| Key FTIR Bands (cm⁻¹) | Distinct spectrum | 2987, 1175, 841 | 1497, 1187, 1029 | chem-soc.sisrce.hr |
Interconversion Dynamics Between Polymorphic and Amorphous Forms
The transformation between different solid-state forms is governed by both thermodynamics and kinetics and can be heavily influenced by manufacturing conditions.
The interconversion between polymorphs or from an amorphous to a crystalline state is a critical aspect of pharmaceutical development.
Thermodynamics: The most stable polymorphic form under a given set of conditions (temperature, pressure) will have the lowest Gibbs free energy. Amorphous forms are always thermodynamically unstable relative to their crystalline counterparts and will tend to crystallize over time. google.com For clopidogrel bisulfate, Form II is thermodynamically more stable than Form I at ambient temperatures. sciendo.com The thermodynamic driving force for transformation can be estimated by the solubility ratio of the forms; a larger ratio indicates a greater driving force for the metastable form to convert to the stable form. mdpi.com
Kinetics: While a transformation may be thermodynamically favorable, it may not occur if it is kinetically hindered (i.e., has a high activation energy). The rate of transformation is influenced by factors such as temperature, humidity, and the presence of solvents. researchgate.netacs.org For instance, the transformation of clopidogrel bisulfate Form I to Form II can be very rapid (within minutes) in the presence of certain organic solvents, but much slower in the solid state. acs.org Controlling nucleation and crystal growth is key to kinetically trapping a desired metastable form. researchgate.net
The final solid form of this compound in a drug product is highly dependent on the manufacturing process.
Crystallization: The initial crystallization of the API from a solution is a critical step. Factors such as the choice of solvent, rate of cooling, degree of supersaturation, and agitation can dictate which polymorph nucleates and grows. researchgate.net For example, a specific process for creating crystalline this compound involves dissolving the base in acetone (B3395972), adding aqueous HCl, heating, and then cooling to precipitate the solid. derpharmachemica.com
Amorphous Preparation: An amorphous form can be generated by processes that prevent ordered molecular arrangement, such as rapid solvent evaporation or lyophilization (freeze-drying). google.com
Formulation and Tableting: Pharmaceutical processing steps can induce phase transformations.
Granulation: The process of wet granulation, which involves adding a liquid binder, can facilitate a solution-mediated transformation to a more stable form. To avoid this, processes like thermoplastic-based granulation have been developed. europa.eu
Milling and Compression: The high mechanical energy input during milling or the high pressure during tablet compression can provide the activation energy needed for a metastable form to convert to a more stable one. The tendency of some clopidogrel salts to adhere to metal surfaces during compression ("sticking") also necessitates careful formulation with lubricants and glidants like hydrogenated castor oil or colloidal anhydrous silica (B1680970), which can in turn affect the microenvironment of the API. europa.eugoogle.com
Careful control over these manufacturing variables is essential to ensure that the desired solid form of this compound is present in the final dosage form and remains stable throughout its shelf life. europa.eu
Crystallographic Studies and Molecular Packing
The solid-state landscape of this compound is characterized by the existence of at least two distinct polymorphic forms, referred to as Form I and Form II. google.com The identification and characterization of these forms are crucial as different crystal structures can significantly impact the drug's performance and processability. scielo.br
Investigations have revealed that uniform crystalline forms of this compound can be reproducibly prepared. google.com These polymorphs are distinguishable by their unique physicochemical properties, such as melting points, and by analytical techniques like X-ray Powder Diffraction (XRPD). chem-soc.sigoogle.com The XRPD pattern, in particular, serves as a fingerprint for a specific crystalline form, arising from the unique arrangement of molecules in the crystal lattice. chem-soc.si
Form I this compound
Crystallographic studies have provided data to characterize Form I. A patent for this polymorph discloses its characterization by a specific X-ray powder diffraction pattern. google.com The diffraction data provides the 2-theta (2θ) angles and corresponding d-spacing values, which are indicative of the spatial arrangement within the crystal lattice. google.com
Interactive Table: XRPD Data for this compound Form I Data sourced from patent information. google.com
| 2-Theta (2θ) | d-spacing (Å) |
|---|---|
| 8.76 | 10.09 |
| 12.38 | 7.14 |
| 14.82 | 5.97 |
| 15.42 | 5.74 |
| 16.48 | 5.37 |
| 17.56 | 5.05 |
| 21.03 | 4.22 |
| 22.08 | 4.02 |
| 22.84 | 3.89 |
| 23.51 | 3.78 |
| 24.96 | 3.56 |
| 25.56 | 3.48 |
| 26.24 | 3.39 |
| 27.64 | 3.22 |
| 28.16 | 3.16 |
| 29.98 | 2.98 |
| 31.06 | 2.88 |
| 33.32 | 2.69 |
While detailed single-crystal X-ray structures, which would reveal the precise molecular packing, unit cell dimensions, and space group, are not widely published, the different diffraction patterns between polymorphs confirm that the arrangement of this compound molecules in the crystal lattice varies. chem-soc.si This difference in molecular packing is the fundamental reason for the observed variations in physical properties. scielo.br For instance, in other clopidogrel salts like the bisulfate, the arrangement of anions and the presence of hydrogen bonding networks are known to significantly influence the crystal structure and properties such as melting point. chem-soc.sinih.gov It is plausible that similar interactions govern the packing in this compound crystals. Thermal analysis using Differential Scanning Calorimetry (DSC) shows that this compound exhibits thermal instability around its melting point, leading to chemical decomposition. chem-soc.si
Influence of Crystal Habit and Morphology on Solid-State Properties
The external shape of a crystal, known as its habit or morphology, is a direct consequence of its internal crystal structure and can be influenced by crystallization conditions. This physical attribute has a profound impact on the bulk properties and manufacturability of an active pharmaceutical ingredient. mdpi.com For clopidogrel compounds, which are classified as having low solubility, properties like dissolution rate can be significantly affected by particle characteristics. japsonline.com
The morphology of this compound crystals is typically assessed using techniques like Scanning Electron Microscopy (SEM). nih.govresearchgate.net Different polymorphs or different crystallization processes can yield crystals with varying habits, such as needles, plates, or more equant shapes. google.com These morphological differences are known to affect crucial solid-state properties:
Flowability and Compressibility : The shape and size of crystals dictate the flow behavior of the bulk powder. For example, irregular or needle-shaped crystals, as have been observed with some forms of clopidogrel bisulfate, tend to exhibit poor flowability and compressibility. mdpi.comresearchgate.net This can pose significant challenges during manufacturing processes like tableting and capsule filling. mdpi.com
Dissolution Rate : The surface area of a particle available for contact with a solvent is a function of its size and morphology. Smaller particles or certain crystal habits can present a larger effective surface area, which can enhance the dissolution rate. nih.gov Given that the dissolution of the API is often the rate-limiting step for the bioavailability of poorly soluble drugs, controlling crystal morphology is critical. mdpi.comjapsonline.com
Stability : The crystal habit can influence the physical stability of a powder. High-energy surfaces or crystal defects associated with certain morphologies can be more prone to polymorphic transformations or chemical degradation, especially under stress conditions like high humidity. google.comnih.gov
The strong need for morphologically uniform active ingredients is well-recognized in the pharmaceutical industry, as variations can significantly alter working-up and processing properties such as filtrability, drying, and the ability to be compressed into tablets. google.com Therefore, controlling the crystallization process to produce a consistent crystal habit and morphology is a key aspect of developing a robust and reliable this compound drug product.
Chemical Stability and Degradation Pathways
Hydrolytic Degradation Mechanisms
Hydrolysis is a major degradation pathway for clopidogrel (B1663587), involving the cleavage of its ester group. This process can be catalyzed by both acids and bases.
Under acidic conditions, clopidogrel undergoes hydrolysis, leading to the formation of its primary degradation product, a carboxylic acid derivative. sphinxsai.comresearchgate.net This reaction involves the cleavage of the methyl ester group, converting it into a carboxylic acid. google.com This inactive metabolite is a known product of both in-vitro degradation and in-vivo metabolism. researchgate.netcaymanchem.comnih.govresearchgate.netnih.gov
Forced degradation studies, which intentionally stress the drug substance to identify likely degradation products, have confirmed this pathway. In one such study using 1M hydrochloric acid (HCl) at 80°C for 8 hours, two degradants were formed. actascientific.com Mass spectrometry identified one of these as the carboxylic acid derivative, characterized by a mass-to-charge ratio (m/z) of 524.1. actascientific.com Another study using 0.5 N HCl also observed degradation resulting in the formation of clopidogrel carboxylic acid. sphinxsai.com The stability of clopidogrel toward hydrolysis is pH-dependent. google.com
Table 1: Products of Acid-Catalyzed Hydrolysis An interactive data table is available below:
| Degradation Condition | Degradation Product | Method of Identification | m/z Value | Reference |
|---|---|---|---|---|
| 1M HCl, 80°C, 8h | Carboxylic acid derivative | Mass Spectrometry | 524.1 | actascientific.com |
Clopidogrel is also susceptible to degradation in alkaline environments. sphinxsai.comresearchgate.net In a forced degradation study conducted at 80°C for 8 hours using 1M sodium hydroxide (B78521) (NaOH), a degradation product identified as a di-sodium adduct of clopidogrel was formed, showing an m/z of 553.3. actascientific.com Other studies using 0.1 N NaOH also confirmed that clopidogrel undergoes extensive degradation under basic conditions. sphinxsai.comwisdomlib.org The mechanism of base-catalyzed ester hydrolysis, also known as saponification, is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com
Oxidative Degradation Pathways
Oxidative conditions can lead to the formation of several clopidogrel degradation products. Studies using hydrogen peroxide (H₂O₂) as an oxidizing agent have identified multiple degradants. sphinxsai.comactascientific.comnih.gov Key products formed under oxidative stress include the N-oxide of clopidogrel and the N-oxide of the clopidogrel carboxylic acid. sphinxsai.com The latter is formed by the oxidation of the carboxylic acid derivative that results from initial hydrolysis. sphinxsai.com
A separate investigation into the oxidation of clopidogrel using a peroxymonosulfate (B1194676) (PMS) and sodium halide system identified four distinct degradation products. nih.gov These included three products halogenated at the C-2 position on the thiophene (B33073) ring, with a concurrent functional transformation resulting in an N-oxide in the piperidine (B6355638) group. nih.gov A halogenated endo-iminium product was also observed. nih.gov
Table 2: Summary of Oxidative Degradation Products An interactive data table is available below:
| Oxidizing Agent | Degradation Products Identified | Reference |
|---|---|---|
| Hydrogen Peroxide (6% v/v) | Clopidogrel N-oxide, N-oxide of Clopidogrel carboxylic acid | sphinxsai.com |
Photolytic Degradation Studies
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of clopidogrel. wisdomlib.orgresearchgate.net Photodegradation studies on solid clopidogrel hydrogen sulfate (B86663) exposed to artificial sunlight and indoor irradiation have been conducted to understand its light sensitivity. researchgate.net When a methanol (B129727) solution of clopidogrel was exposed to sunlight for 15 days, degradation was observed. actascientific.com Another study reported significant degradation (a 7.55% loss of active ingredient) after just 30 minutes of exposure to UV light. wisdomlib.org Forced degradation studies confirm that clopidogrel is susceptible to photolytic degradation under various conditions. nih.gov
Influence of Environmental Factors on Degradation Kinetics
Environmental factors, particularly temperature, play a crucial role in the stability of clopidogrel, especially in its solid state.
The thermal stability of clopidogrel bisulfate depends significantly on its solid-state form (i.e., polymorphic or amorphous). In its free base form, clopidogrel is an unstable substance under increased temperature. nih.govdntb.gov.ua
Studies on different solid forms of clopidogrel bisulfate at 0% relative humidity (RH) and temperatures of 40°C, 60°C, 80°C, and 100°C revealed varying stability profiles. nih.gov
Polymorphic Forms: The crystalline polymorphic forms (P1 and P2) were found to be highly resistant to temperature, showing complete stability at all tested temperatures. nih.gov
Amorphous Form: The stability of the amorphous form was dependent on its physical state. The glassy amorphous form was highly resistant to temperature. nih.gov However, the rubbery state of the amorphous drug, which can exist at higher temperatures, degraded significantly at temperatures of 80°C and above. nih.gov Interestingly, the amorphous form showed extensive degradation at 80°C but improved stability at 100°C. nih.gov
Other thermal degradation studies have been performed at temperatures such as 60°C and 105°C, confirming that clopidogrel is susceptible to thermal degradation. sphinxsai.comactascientific.comresearchgate.net
Table 3: Thermal Stability of Different Solid Forms of Clopidogrel Bisulfate at 0% RH An interactive data table is available below:
| Solid Form | Stability at 40°C & 60°C | Stability at 80°C | Stability at 100°C | Reference |
|---|---|---|---|---|
| Polymorph I (P1) | Stable | Stable | Stable | nih.gov |
| Polymorph II (P2) | Stable | Stable | Stable | nih.gov |
Humidity and Moisture Content Effects
The chemical stability of clopidogrel hydrochloride is significantly influenced by humidity and moisture. nih.gov As a free base, clopidogrel is an unstable substance, particularly susceptible to degradation under conditions of increased moisture and temperature, which is why it is most commonly used in its salt form, clopidogrel hydrogen sulfate (CHS). nih.govdntb.gov.uaplos.org
Studies on the solid-state forms of clopidogrel bisulfate (polymorphs I, II, and the amorphous form) have provided detailed insights into the effects of humidity. When stored for three months at 40°C, all solid forms were found to be stable at 0% and 25% relative humidity (RH). nih.gov However, degradation increased at higher humidity levels of 75% RH and 85% RH. nih.gov The amorphous form, in particular, showed a much higher degree of degradation compared to the crystalline polymorphic forms (P1 and P2) as humidity increased. nih.gov Above the critical relative humidity of 85% RH, a mixture of polymorphic and amorphous forms exhibited more significant degradation than the individual forms. nih.govresearchgate.net This highlights the critical role of moisture in accelerating the decomposition of the compound, with the physical form of the drug substance being a key determinant of its stability profile. nih.gov
| Solid Form | Condition | Degradation Level | Source |
|---|---|---|---|
| Polymorph I, Polymorph II, Amorphous | 0% RH | Stable | nih.gov |
| Polymorph I, Polymorph II, Amorphous | 25% RH | Stable | nih.gov |
| Amorphous | 75% RH & 85% RH | Higher degradation than polymorphic forms | nih.gov |
| Mixture of Forms | >85% RH | More degradation than individual forms | nih.govresearchgate.net |
Microenvironment pH Effects within Solid Matrices
The pH of the microenvironment within a solid matrix is a critical factor governing the stability of this compound. Studies utilizing solid stressors to create acidic (oxalic acid) and alkaline (sodium carbonate) microenvironments have demonstrated this influence. nih.govnih.gov
In an acidic microenvironment, increased degradation was observed for clopidogrel bisulfate forms between 75% RH and 85% RH. nih.govresearchgate.net This suggests that the presence of acidic excipients in a formulation could compromise the stability of the drug, especially under high humidity conditions.
Conversely, in an alkaline microenvironment, all solid forms of clopidogrel bisulfate (polymorphic and amorphous) showed identical and significant decomposition. nih.govnih.govresearchgate.net This enhanced degradation is attributed to the conversion of the bisulfate salt to its free base form, which is known to be less stable. nih.govnih.govnih.gov This finding underscores the importance of avoiding alkaline excipients in solid dosage formulations of clopidogrel to prevent pH-mediated degradation.
Identification and Characterization of Degradation Products
Structural Elucidation of Major and Minor Degradants
Forced degradation studies under various stress conditions (acidic, basic, oxidative) have led to the identification of several degradation products of clopidogrel. nih.govnih.gov A total of eight degradation products were identified in one study under solid-state stress conditions. nih.govresearchgate.net While one of these corresponded to a known hydrolytic decomposition product, seven others were newly identified. nih.govresearchgate.net
The primary and most well-known degradant formed under hydrolytic (acidic and basic) conditions is the inactive carboxylic acid derivative, (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl) acetic acid, often referred to as clopidogrel acid. ijper.orgsphinxsai.com Under oxidative stress conditions, clopidogrel can fragment, leading to the formation of products such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) and 2-(2-chlorophenyl)-2-oxoacetic acid. ijper.org Another oxidative degradation product identified is an endo-iminium compound. nih.gov
The structural elucidation of these major and minor degradants has been accomplished using a combination of advanced analytical techniques. These methods include Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF), tandem mass spectrometry (LC-MSn), Gas Chromatography-Mass Spectrometry (GC/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govijper.orgnih.gov These techniques allow for the determination of molecular formulas and the detailed characterization of the chemical structures of the degradation products. ijper.orgnih.gov
| Degradation Product Name | Formation Condition | Elucidation Technique(s) | Source |
|---|---|---|---|
| (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl) acetic acid (Clopidogrel Acid) | Acidic and Basic Hydrolysis | GC/MS, FTIR, NMR, LCMS | ijper.orgsphinxsai.com |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Oxidative | GC/MS, FTIR, NMR | ijper.org |
| 2-(2-chlorophenyl)-2-oxoacetic acid | Oxidative | GC/MS, FTIR, NMR | ijper.org |
| Endo-iminium product (C₁₆H₁₅ClNO₂S⁺) | Oxidative | HPLC-MS, HRMS, NMR | nih.gov |
| Seven other novel degradants | Solid-State Stress | LC-MS/TOF, LC-MSn | nih.govresearchgate.net |
Stability-Indicating Methods for Degradant Quantification
To ensure the quality and stability of this compound in pharmaceutical products, the development and validation of stability-indicating analytical methods are essential. These methods must be able to separate the active pharmaceutical ingredient from its degradation products, allowing for accurate quantification of the drug and its impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques used for this purpose. nih.gov Several reversed-phase HPLC (RP-HPLC) methods have been developed. ijprt.org A typical RP-HPLC method might use a C18 or C8 column with a mobile phase consisting of a buffer and an organic solvent like methanol or acetonitrile (B52724), with UV detection commonly set around 225-240 nm. sphinxsai.comijprt.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate their specificity, linearity, accuracy, precision, and robustness. ijprt.orgjpionline.org
For example, one validated HPTLC method uses a solvent system of carbon tetrachloride-chloroform-acetone (6:4:0.15, v/v/v) and densitometric analysis at 230 nm. nih.gov This method was shown to effectively separate clopidogrel from products formed during acid-base hydrolysis, oxidation, and dry heat degradation. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for clopidogrel bisulfate in one HPLC method were reported as 0.25 µg/ml and 0.75 µg/ml, respectively. sphinxsai.com The development of such methods is crucial for routine quality control and for conducting stability studies of clopidogrel formulations. jpionline.org
| Method | Stationary Phase | Mobile Phase / Solvent System | Detection | Source |
|---|---|---|---|---|
| RP-HPLC | Princeton C18 (250x4.6mm, 5μ) | Water (pH 3.0):Methanol (20:80 v/v) | UV at 240nm | |
| RP-HPLC | Discovery Altima C18 (150mm x 4.6 mm, 5µm) | Acetonitrile:OPA buffer (50:50 v/v) | UV at 240nm | ijprt.org |
| HPTLC | Silica (B1680970) gel 60F-254 | Carbon tetrachloride:Chloroform:Acetone (B3395972) (6:4:0.15, v/v/v) | Densitometry at 230nm | nih.gov |
| LCMS-compatible HPLC | Inertsil C8 | Gradient of 0.1% trifluoroacetic acid and acetonitrile | UV at 225nm | sphinxsai.com |
Structure Activity Relationship Sar Studies
Relationship between Parent Compound Structure and Prodrug Activation Efficiency
The activation of clopidogrel (B1663587) is a complex, two-step metabolic process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes. wikipedia.orgwikipedia.org The efficiency of this activation is critically dependent on the structure of the parent clopidogrel molecule.
A significant portion, approximately 85%, of an orally administered dose of clopidogrel is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative. drugbank.comdovepress.com This represents a major metabolic pathway that does not lead to an active compound. The remaining 15% of the dose is available for the bioactivation pathway. dovepress.commedscape.com This pathway begins with the oxidation of the thiophene (B33073) ring of clopidogrel to form an intermediate, 2-oxo-clopidogrel. wikipedia.orgresearchgate.net This initial oxidative step is primarily mediated by CYP2C19, with contributions from CYP1A2 and CYP2B6. wikipedia.orgresearchgate.net
The second step involves the hydrolysis of the thiolactone ring of 2-oxo-clopidogrel to generate the active thiol metabolite. europa.euwikipedia.org This step is also dependent on CYP enzymes, including CYP2C19, CYP2C9, CYP2B6, and CYP3A. wikipedia.org The stereochemistry of the parent compound is crucial; only the (S)-isomer of clopidogrel, the dextrorotatory form, possesses antiplatelet activity. academie-sciences.frresearchgate.net The (R)-isomer is inactive and has been associated with adverse effects at high doses in animal studies. researchgate.net The efficiency of this two-step activation is a key determinant of the concentration of the active metabolite and, consequently, the level of platelet inhibition. Genetic variations in CYP enzymes, particularly CYP2C19, can significantly impact the metabolic activation of clopidogrel, leading to variability in patient response. wikipedia.orgdovepress.com
| Feature | Role in Prodrug Activation | Key Enzymes | Outcome |
| Ester Group | Site of hydrolysis by carboxylesterases, leading to the major inactive metabolite. | Carboxylesterase 1 | ~85% of the dose is inactivated. drugbank.comdovepress.com |
| Thiophene Ring | Site of the initial oxidative step in the activation pathway. | CYP2C19, CYP1A2, CYP2B6 | Formation of 2-oxo-clopidogrel. wikipedia.orgresearchgate.net |
| (S)-Stereoisomer | The pharmacologically active enantiomer. | - | Produces the active metabolite. academie-sciences.frresearchgate.net |
| (R)-Stereoisomer | The pharmacologically inactive enantiomer. | - | Devoid of antithrombotic activity. researchgate.net |
SAR of the Active Thiol Metabolite for P2Y12 Receptor Binding
The active metabolite of clopidogrel is a highly reactive and unstable thiol derivative. academie-sciences.fr Its structure is key to its ability to irreversibly bind to and block the P2Y12 receptor.
The crucial structural feature of the active metabolite is the reactive thiol group (-SH). academie-sciences.frwikipedia.org This thiol group forms a covalent disulfide bridge with specific cysteine residues on the extracellular domain of the P2Y12 receptor. academie-sciences.frmedscape.com Studies have suggested that Cys17 and Cys270 are the primary cysteine residues involved in this covalent bond formation. wikipedia.orgmedscape.com This irreversible binding permanently inactivates the receptor for the lifespan of the platelet. academie-sciences.frecrjournal.com
The stereochemistry of the active metabolite is also critical. The active metabolite possesses three stereochemically relevant sites, leading to eight possible isomers. wikipedia.org The specific configuration of the active metabolite, derived from the (S)-isomer of clopidogrel, is essential for the correct orientation within the P2Y12 receptor's binding pocket to facilitate the disulfide bond formation. The active metabolite has a Z configuration at the C3–C16 double bond. wikipedia.org This precise three-dimensional structure ensures a selective and high-affinity interaction with the P2Y12 receptor, leading to potent and sustained antiplatelet effects.
| Structural Feature | Importance for P2Y12 Binding | Mechanism of Interaction |
| Thiol Group (-SH) | Essential for covalent bonding to the receptor. academie-sciences.fr | Forms a disulfide bridge with cysteine residues (Cys17, Cys270) on the P2Y12 receptor. wikipedia.orgmedscape.com |
| Stereochemistry | Determines the correct orientation in the binding pocket. | The specific isomer derived from (S)-clopidogrel ensures optimal fit and reactivity. wikipedia.orgresearchgate.net |
| Thienopyridine Core | Provides the structural scaffold for the molecule. | Positions the reactive thiol group for interaction with the receptor. |
Modifications to the Thienopyridine Scaffold and Their Mechanistic Implications
The thienopyridine scaffold is a core structural element of clopidogrel and related antiplatelet agents like ticlopidine (B1205844) and prasugrel. wikipedia.orgresearchgate.net Modifications to this scaffold have led to the development of new drugs with altered metabolic activation pathways and clinical profiles.
Ticlopidine, the first-generation thienopyridine, served as the precursor to clopidogrel. tandfonline.comwikipedia.org Clopidogrel differs from ticlopidine by the addition of a carboxymethyl side group, which contributes to its more favorable side-effect profile. scispace.com
Prasugrel, a third-generation thienopyridine, represents a significant modification of the clopidogrel structure. wikipedia.orgjst.go.jp Unlike clopidogrel, prasugrel's activation is more efficient. It involves an initial hydrolysis by esterases to an intermediate thiolactone, which is then converted to the active metabolite in a single, CYP-dependent step. wikipedia.orgresearchgate.net This streamlined activation process is less dependent on the polymorphic CYP2C19 enzyme, leading to a more consistent and potent antiplatelet effect compared to clopidogrel. wikipedia.orgjst.go.jp
Further research has explored other modifications to the thienopyridine scaffold. For instance, attaching substituted aromatic fragments has been investigated to increase antiplatelet activity. tandfonline.com These studies highlight how changes to the core structure can significantly impact the drug's metabolic fate, efficiency of activation, and ultimately, its therapeutic effectiveness. tandfonline.comresearchgate.net
| Compound | Key Structural Modification from Clopidogrel | Mechanistic Implication |
| Ticlopidine | Lacks the carboxymethyl group of clopidogrel. scispace.com | Precursor to clopidogrel with a less favorable safety profile. academie-sciences.frscispace.com |
| Prasugrel | Different ester and ketone groups. | More efficient, single-step CYP-dependent activation, less reliant on CYP2C19. wikipedia.orgresearchgate.net |
| Novel Analogues | Attachment of substituted aromatic fragments. | Designed to enhance antiplatelet activity. tandfonline.com |
Computational Chemistry Approaches to SAR (e.g., Molecular Docking, QSAR)
Computational chemistry methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have become invaluable tools for understanding the SAR of clopidogrel and for designing new P2Y12 inhibitors. ijpsr.comnih.gov
Molecular Docking simulations are used to predict the binding orientation of the active metabolite of clopidogrel within the P2Y12 receptor's binding pocket. ijpsr.comtcmsp-e.com By modeling the interactions between the ligand (the active metabolite) and the receptor at an atomic level, researchers can identify key amino acid residues involved in binding and stabilization. annamalaiuniversity.ac.in These studies help to rationalize the importance of the thiol group and the specific stereochemistry of the active metabolite for its covalent interaction with the cysteine residues of the receptor. ijpsr.com Docking studies can also be used to screen virtual libraries of compounds to identify new potential P2Y12 inhibitors. annamalaiuniversity.ac.in
Quantitative Structure-Activity Relationship (QSAR) is a statistical method that correlates the chemical structure of a series of compounds with their biological activity. annamalaiuniversity.ac.innih.gov For clopidogrel and its analogues, QSAR models can be developed to predict the antiplatelet activity based on various molecular descriptors (e.g., steric, electronic, and hydrophobic properties). researchgate.net These models provide insights into which structural modifications are likely to enhance or diminish the desired pharmacological effect. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate three-dimensional models that visualize the regions around the molecule where changes in steric or electrostatic fields would affect activity, guiding the design of more potent compounds. tcmsp-e.com
These computational approaches, often used in combination, facilitate a more rational approach to drug design, helping to predict the activity of novel compounds and to understand the complex SAR of existing drugs like clopidogrel. nih.govresearchgate.netmdpi.com
Advanced Pharmaceutical Formulation Research Non Clinical Focus
Preformulation Studies for Clopidogrel (B1663587) Hydrochloride
Preformulation studies are the cornerstone of developing a stable, effective, and manufacturable dosage form. For clopidogrel, which is a class II drug under the Biopharmaceutics Classification System (BCS) with low solubility and high permeability, these initial investigations are particularly critical. nih.govmdpi.com The selection of an appropriate salt form is a key strategy to improve physicochemical properties such as solubility, stability, and dissolution rate. nih.govresearchgate.net
Selection of Optimal Salt Forms based on Physicochemical Attributes
The formation of different salt forms of an active pharmaceutical ingredient (API) can significantly alter its properties. Research into various clopidogrel acid addition salts aims to identify the optimal form for solid dosage formulation. A comparative preformulation study of salts such as hydrogen sulfate (B86663), hydrochloride (HCl), hydrobromide (HBr), besylate, and (-)-camphor-10-sulfonate (CSA) has revealed distinct differences in their physicochemical characteristics. nih.govresearchgate.net
These salts have been characterized using a variety of analytical techniques, including thermal analysis (TG, DSC), X-ray powder diffraction (XRPD), and dynamic vapor sorption (DVS), to understand their thermal behavior, crystallinity, and hygroscopicity. nih.govresearchgate.net For instance, the hydrogen sulfate salts exhibit a higher melting point, which is attributed to the presence of hydrogen bonds among the hydrogen sulfate anions. nih.govresearchgate.net Most of the tested salts were found to be anhydrous, with the notable exception of the hydrobromide salt, which exists as a monohydrate. nih.govresearchgate.net
Hygroscopicity is a critical parameter, as moisture uptake can affect the stability and processibility of the API. Studies have shown that the two polymorphic forms of clopidogrel hydrogen sulfate are the most hygroscopic among the tested salts, a crucial consideration for the development and packaging of solid dosage forms. nih.govresearchgate.net Pharmaceutical companies have actively developed polymorphs of bisulfate, hydrobromide, and hydrochloride salts in a search for technological alternatives with improved stability and handling properties. scielo.br
| Salt Form | Key Physicochemical Attributes | Reference |
|---|---|---|
| Hydrogen Sulfate (Forms I & II) | Higher melting point, enantiotropically related, highest hygroscopicity among tested salts. Form II is thermodynamically more stable. | nih.govnih.govresearchgate.net |
| Hydrochloride (HCl) | Anhydrous form, comparable solubility to hydrogen sulfate and hydrobromide salts. | nih.govresearchgate.net |
| Hydrobromide (HBr) | Exists as a monohydrate, comparable solubility to hydrogen sulfate and hydrochloride salts. | nih.govresearchgate.net |
| Besylate | Anhydrous form, slightly lower solubility compared to hydrogen sulfate, hydrochloride, and hydrobromide salts. | nih.govresearchgate.net |
| (-)-Camphor-10-sulfonate (CSA) | Anhydrous form, slightly lower solubility compared to hydrogen sulfate, hydrochloride, and hydrobromide salts. | nih.govresearchgate.net |
Comparative Dissolution Profiles of Different Salt Forms (in vitro)
The dissolution rate of a drug is often the rate-limiting step for its absorption, particularly for poorly soluble compounds like clopidogrel. nih.gov The solubility and, by extension, the dissolution profile of clopidogrel is pH-dependent. As a base with a pKa of about 4.5, it is freely soluble at a low pH (e.g., pH 1-2) and practically insoluble at neutral pH. dissolutiontech.com This characteristic makes the hydrogen sulfate salt a preferred form for the active ingredient. dissolutiontech.com
In vitro solubility studies conducted in various aqueous media provide insight into the potential dissolution behavior of different salt forms. Research has shown comparable solubility for clopidogrel hydrogen sulfate (both polymorphic forms 1 and 2), hydrochloride (form 1), and hydrobromide hydrate (form 1). nih.govresearchgate.net In contrast, the clopidogrel camphorsulfonate (CSA) and besylate salts demonstrated slightly lower solubility. nih.govresearchgate.net
While direct comparative dissolution data between the hydrochloride salt and others is limited in the provided research, the solubility data suggests that the hydrochloride, hydrobromide, and hydrogen sulfate salts would exhibit similar dissolution profiles under identical conditions. In vitro dissolution studies for clopidogrel tablets are typically carried out in an acid buffer at pH 2.0, using a USP Type II (paddle) apparatus. nih.govjapsonline.com Such tests on commercially available clopidogrel bisulfate tablets have revealed wide variations in release characteristics, even when all products meet the pharmacopeial specification of releasing a certain percentage of the drug within 30 minutes. japsonline.com This highlights that factors beyond the salt form, such as excipients and the manufacturing process, also play a significant role in the final dissolution profile of the drug product. dissolutiontech.com
Development of Novel Drug Delivery Systems (Excluding Clinical Outcomes)
To overcome the biopharmaceutical challenges of clopidogrel, such as its poor solubility and stability, researchers have explored various novel drug delivery systems. ijper.org These advanced formulations are designed to enhance the dissolution rate and, consequently, the potential bioavailability of the drug. The focus of this research, from a non-clinical standpoint, is on the in vitro performance and characterization of these systems.
Solid Dispersions for Enhanced Dissolution (in vitro)
Solid dispersion (SD) is a well-established technique for improving the solubility and dissolution rate of poorly water-soluble drugs. mdpi.comejpps.online This strategy involves dispersing the drug in an amorphous form within a hydrophilic carrier or polymer matrix at the molecular level. researchgate.netbanglajol.info The conversion of the drug from a crystalline to a more soluble amorphous state is confirmed through characterization techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). ejpps.onlinepharmacophorejournal.com
Numerous studies have successfully formulated clopidogrel solid dispersions using various hydrophilic polymers and methods:
Polymers Used : A wide range of carriers have been investigated, including Pluronic F127, Poloxamer 407, Poloxamer 188, PEG 6000, Gelucire 50/13, Gelucire 44/14, and natural polymers like pectin. ijper.orgejpps.onlineresearchgate.netpharmacophorejournal.com
Preparation Methods : Common methods include the solvent evaporation technique, fusion (melt) method, and kneading method. ijper.orgresearchgate.netpharmacophorejournal.com
Dissolution Enhancement : These formulations have demonstrated significant improvements in in vitro drug release compared to the pure drug. For example, a solid dispersion with Pluronic F127 (1:4 drug-to-polymer ratio) prepared by the fusion method showed a 99.14% drug release in 60 minutes, compared to just 32.76% for the pure drug. researchgate.net Similarly, a formulation with Gelucire 44/14 (1:5 ratio) achieved a dissolution rate of 93.17%. ejpps.online Another study using Poloxamer 188 (1:5 ratio) via the solvent evaporation method resulted in a 90.38% drug dissolution after 60 minutes, whereas the pure drug's dissolution was only 66.67%. banglajol.info
| Polymer Carrier | Drug:Polymer Ratio | Preparation Method | % Drug Release (Time) | % Release of Pure Drug | Reference |
|---|---|---|---|---|---|
| Pluronic F127 | 1:4 | Fusion (Melt) | 99.14% (60 min) | 32.76% (60 min) | researchgate.net |
| Gelucire 44/14 | 1:5 | Solvent Evaporation | 93.17% | Not Specified | ejpps.online |
| Pectin (from mango peel) | 1:2 | Solvent Wetting | 91.2% (60 min) | Not Specified | ijper.org |
| Poloxamer 188 | 1:5 | Solvent Evaporation | 90.38% (60 min) | 66.67% (60 min) | banglajol.info |
| PEG 4000 & Neusilin | 1:2:1 | Solvent Evaporation | 85.69% (30 min) | Not Specified | pharmacophorejournal.com |
Orally Disintegrating Tablet (ODT) Formulation Strategies (Excluding Clinical Palatability)
Orally disintegrating tablets (ODTs) are solid dosage forms designed to disintegrate or dissolve rapidly in the mouth without the need for water, typically within a few seconds to three minutes. scielo.brresearchgate.net This formulation strategy is aimed at improving patient compliance and can offer rapid onset of action due to fast disintegration and dissolution. researchgate.netresearchgate.net
The primary strategy in formulating clopidogrel ODTs involves the direct compression method, which is efficient and cost-effective. The key to rapid disintegration lies in the use of "superdisintegrants." scite.ai Researchers have investigated the effect of various superdisintegrants, such as crospovidone, croscarmellose sodium, and sodium starch glycolate, on the performance of the tablets. scielo.brusp.br
The formulated tablets are evaluated for various non-clinical parameters to ensure quality:
Mechanical Strength : Hardness is typically controlled within a range of 4.0-5.2 kp to ensure the tablets are robust enough for handling and packaging. scielo.brusp.br
Friability : Friability of less than 1% is a common target, indicating good mechanical resistance to abrasion. scielo.brusp.br
Disintegration Time : The goal is to achieve very rapid disintegration, often within seconds, when tested in vitro in a medium like phosphate (B84403) buffer at pH 6.8. scielo.br
In Vitro Dissolution : Following rapid disintegration, the drug should dissolve quickly. Studies show that well-formulated clopidogrel ODTs can release over 90% of the drug within five to ten minutes in an acidic medium. scielo.brresearchgate.net
Differential Scanning Calorimetry (DSC) studies are also performed to confirm the absence of interactions between clopidogrel and the excipients used in the formulation. scielo.brusp.br
Exploration of Nanoparticulate and Microparticulate Systems (Excluding Clinical Application)
Reducing the particle size of a drug to the nanometer or micrometer range is another effective strategy to increase the surface area available for dissolution, thereby enhancing the dissolution rate of poorly soluble drugs. researchgate.net
Nanoparticulate Systems : Research has focused on producing clopidogrel nanoparticles using methods like antisolvent precipitation. researchgate.net In this technique, the drug is dissolved in a solvent and then precipitated by adding an antisolvent, often in the presence of stabilizers to control particle size and prevent aggregation. researchgate.netresearchgate.net
In vitro evaluations of these nanosuspensions have shown promising results:
Particle Size : Nanoparticles with a mean size as low as 83 nm have been successfully produced. researchgate.net
Dissolution Rate : The conversion to nanoparticles leads to a dramatic increase in dissolution. One study found that a nanoparticle formulation stabilized with PVPK-30 and PVA achieved 100% dissolution within 10 minutes, a significant enhancement compared to the unprocessed drug powder. researchgate.net
Physical State : Characterization using DSC and XRD often reveals that the drug is converted to a more soluble amorphous state during the nanoprecipitation process, further contributing to the enhanced dissolution. researchgate.net The goal of these nanoparticulate compositions is to create particles with an effective average size of less than 2000 nm to improve biopharmaceutical properties. google.com
Microparticulate Systems : Microparticles, which are particles in the 1–1000 µm range, are also widely used as drug delivery systems. nih.gov These systems can be formulated using various polymers to control and modify the release of the encapsulated drug. While specific research on clopidogrel hydrochloride microparticles was not detailed in the provided search results, the technology is broadly applicable. For instance, doripenem-loaded chitosan microparticles have been shown to provide controlled release suitable for pulmonary delivery, demonstrating the versatility of this platform. nih.gov The principle of encapsulating an API within a polymeric matrix to modify its release profile is a foundational concept in advanced drug delivery that could be applied to clopidogrel.
Solid-State Stability of Formulations under Stress Conditions (Non-Clinical)
The stability of clopidogrel, particularly its common salt form, clopidogrel bisulfate, is a critical attribute that can be influenced by environmental factors such as heat and humidity. researchgate.net Stress testing under accelerated conditions is performed to predict the long-term stability of the formulation and to identify potential degradation pathways.
Studies have exposed amorphous and polymorphic forms of clopidogrel bisulfate to stress conditions, such as 40°C and 75% relative humidity (RH), for extended periods. nih.gov Such conditions have been shown to induce degradation, including hydrolysis. One study identified a total of eight degradation products under various solid-state stress conditions, with seven of them being new and distinct from the known hydrolytic degradation product found in solution. nih.gov
The formulation strategy plays a significant role in stabilizing the drug. For instance, solid dispersions of clopidogrel hydrogen sulfate with hydrophilic polymers like poloxamer 407 and copovidone have demonstrated good stability after 12 months, with no evidence of crystallization. nih.gov In contrast, solid dispersions using macrogol 6000 showed a significant decrease in drug release over time, highlighting the importance of polymer selection. nih.gov Tablets manufactured using melt granulation also showed good physicochemical properties and stability after being stored at 40°C and 75% RH for three months. researchgate.net
The table below summarizes findings from various solid-state stability studies under non-clinical stress conditions.
| Formulation / Drug Form | Stress Condition | Duration | Key Findings | Reference |
| Amorphous, Polymorph I & II of Clopidogrel Bisulfate | 40°C / 75% RH | 3 Months | Eight degradation products were observed; degradation pathway was elucidated. | nih.gov |
| Solid Dispersions with Poloxamer 407 & Copovidone | 25°C / 60% RH | 12 Months | Good stability; clopidogrel content remained high (95.98% to 99.86%) and no crystallization was observed. | nih.gov |
| Solid Dispersions with Macrogol 6000 | 25°C / 60% RH | 12 Months | While stable chemically, a considerable reduction in the amount of drug released during dissolution was observed. | nih.gov |
| Melt Granulation Tablets | 40°C / 75% RH | 3 Months | The tablets were found to be stable with good physicochemical properties. | researchgate.net |
| Immediate Release Tablets | 40°C / 75% RH | 2 Months | All evaluation results were found to be satisfactory, indicating the formulation was stable. | researchpublish.com |
Manufacturing Process Development for Formulations (e.g., Granulation, Compression)
The development of a robust manufacturing process for clopidogrel tablets requires overcoming several challenges, most notably the API's inherent stickiness and sensitivity to moisture. justia.comgoogleapis.com Various granulation and compression techniques have been investigated to produce tablets with desirable quality attributes.
Wet Granulation: This is a common method used for clopidogrel formulations. researchpublish.com It involves adding a binder solution to the powder blend to form granules. However, the use of a solvent presents a risk for clopidogrel bisulfate, as moisture can lead to physicochemical instability, including polymorphic conversion from Form I to Form II and an increase in impurities. google.com
Dry Granulation: To circumvent the issues associated with moisture, dry granulation techniques like roller compaction or slugging are employed. justia.com In roller compaction, the powder mix is densified between two rollers to form a ribbon, which is then milled into granules. This method improves material flow and content uniformity without the use of a liquid binder. ijpcbs.comjustia.com
Melt Granulation: This technique has been identified as a suitable process for preparing stable clopidogrel bisulfate tablets. researchgate.net Fluidized hot-melt granulation (FHMG) is a solvent-free technology that uses low-melting-point binders, which is advantageous for moisture-sensitive drugs. nih.gov Key process parameters in FHMG, such as granulation temperature and time, significantly impact the final product's quality attributes. nih.gov
Direct Compression: This is the simplest manufacturing process, involving the blending of the API and excipients followed by compression. google.com It avoids both moisture and heat, reducing the risk of degradation and polymorphic conversion. However, it requires excipients with good flowability and compressibility. The use of spherical particles of clopidogrel bisulfate has been shown to improve flowability and compressibility, making them suitable for direct compression. google.com
A significant manufacturing hurdle is the tendency of clopidogrel to adhere to the punches and dies of the tablet press, causing defects. googleapis.com This is managed by optimizing the formulation with specific lubricants like sodium stearyl fumarate or by coating the clopidogrel particles with an anti-adherent such as colloidal silicon dioxide. researchgate.netgoogleapis.com
The following table compares different manufacturing processes for clopidogrel formulations.
| Manufacturing Process | Description | Advantages | Challenges / Key Considerations | Reference |
| Wet Granulation | Granules are formed by adding a liquid binder to the powder mixture. | Widely used and understood process. | Risk of moisture-induced degradation and polymorphic conversion of clopidogrel bisulfate. | researchpublish.comgoogle.com |
| Dry Granulation (Roller Compaction) | Powder is compressed into ribbons or slugs, which are then milled into granules. | Avoids moisture and heat; suitable for moisture-sensitive drugs. Improves flow and content uniformity. | Can generate excessive fines; requires specialized equipment. | ijpcbs.comjustia.com |
| Melt Granulation (e.g., FHMG) | A molten binder is used to agglomerate the powder particles. | Solvent-free process, reducing processing time for water-sensitive APIs. | Critical process parameters (temperature, time) must be tightly controlled to avoid conglomerates. | nih.govresearchgate.net |
| Direct Compression | API and excipients are blended and compressed directly into tablets. | Simple, cost-effective, and avoids heat/moisture, ensuring stability. | Requires materials with excellent flow and compression properties. Sticking of clopidogrel is a major issue. | googleapis.comgoogle.com |
Q & A
Q. What experimental models are commonly used to assess the antiplatelet efficacy of Clopidogrel hydrochloride?
Methodological Answer: Clopidogrel's antiplatelet activity is typically evaluated using in vitro platelet aggregation assays (e.g., light transmission aggregometry with ADP induction) and in vivo models such as arterial thrombosis in rodents. Platelet reactivity is quantified via flow cytometry to measure P2Y12 receptor inhibition . Clinical studies often employ VerifyNow P2Y12 assays or vasodilator-stimulated phosphoprotein (VASP) phosphorylation tests to assess pharmacodynamic responses in human subjects .
Q. What is the standard dosing protocol for this compound in preclinical and clinical studies?
Methodological Answer: In acute coronary syndrome (ACS) trials, a 300–600 mg loading dose followed by 75 mg/day maintenance is standard, paired with aspirin (75–325 mg/day) . Preclinical studies in rodents use doses adjusted for body surface area (e.g., 10–30 mg/kg/day) to mimic human pharmacokinetics. Researchers must account for interspecies metabolic differences, particularly CYP2C19 enzyme activity, which influences clopidogrel bioactivation .
Q. How is this compound’s stability and purity validated in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying clopidogrel and its impurities (e.g., open-ring metabolites). The United States Pharmacopeia (USP) specifies reference standards for Clopidogrel Open Ring Hydrochloride (CAS 141109-19-5) and other degradants, requiring ≤0.1% impurity thresholds . X-ray powder diffraction (XRPD) and Raman spectroscopy are used to identify polymorphic forms, ensuring consistency in crystallinity and dissolution rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in Clopidogrel’s efficacy across patient subgroups?
Methodological Answer: Discrepancies in efficacy (e.g., reduced responsiveness in CYP2C19*2 allele carriers) require stratified subgroup analysis and genetic profiling to identify metabolizer phenotypes. The CURE trial demonstrated a 20% relative risk reduction in cardiovascular events with clopidogrel + aspirin vs. aspirin alone, but bleeding risks increased by 38% . Advanced statistical methods, such as multivariate Cox proportional hazards models , adjust for confounders like age, comorbidities, and drug interactions. Post-hoc analyses of platelet reactivity indices (PRI) can further clarify inter-individual variability .
Q. What methodologies address the analytical challenges in quantifying Clopidogrel polymorphs and salts?
Methodological Answer: Polymorph quantification in ternary mixtures (e.g., clopidogrel bisulfate vs. hydrochloride) employs Raman spectroscopy paired with partial least-squares regression (PLSR) for precision. XRPD with Rietveld refinement distinguishes crystalline forms, validated against USP reference standards . For salt formulations, dissolution testing under biorelevant conditions (e.g., pH 1.2–6.8) ensures bioequivalence, while mass spectrometry confirms dissociation kinetics of hydrochloride vs. besylate salts in gastrointestinal simulations .
Q. How should researchers design studies to evaluate the pharmacodynamic equivalence of generic this compound formulations?
Methodological Answer: Randomized crossover trials comparing generic and originator formulations must include platelet function testing (e.g., ADP-induced aggregation) and pharmacokinetic profiling (AUC, Cmax). A 2014 study found no significant difference in platelet inhibition between clopidogrel bisulfate and hydrochloride salts, but post-marketing surveillance is critical to detect rare adverse events like stent thrombosis . Researchers should adhere to EMA guidelines requiring in vitro dissolution equivalence and in vivo bioequivalence margins of 80–125% for AUC .
Q. What strategies mitigate bleeding risks while maintaining Clopidogrel’s anti-ischemic benefits in clinical trials?
Methodological Answer: Adaptive trial designs with composite endpoints (e.g., cardiovascular death, nonfatal MI, stroke, and major bleeding) balance efficacy and safety. The PLATO trial used Cox regression models to show ticagrelor’s superiority over clopidogrel in reducing ischemic events without increasing fatal bleeding, but its applicability to this compound requires subgroup analysis . Personalized dosing algorithms integrating CYP2C19 genotyping and platelet reactivity monitoring optimize risk stratification .
Data Presentation and Compliance Guidelines
Q. How should researchers present Clopidogrel-related data in manuscripts to meet journal standards?
Q. What ethical and regulatory considerations apply to Clopidogrel studies involving human subjects?
Methodological Answer:
- Obtain informed consent for genetic testing (CYP2C19) and data sharing , specifying reuse in public repositories .
- Report adverse events (e.g., TIMI major bleeding) within 24 hours to regulatory agencies, per ICH-GCP guidelines .
- Disclose funding sources (e.g., NIH grants) and conflicts of interest in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
